Product packaging for Pirimicarb-d6(Cat. No.:CAS No. 1015854-66-6)

Pirimicarb-d6

Cat. No.: B1357182
CAS No.: 1015854-66-6
M. Wt: 244.32 g/mol
InChI Key: YFGYUFNIOHWBOB-SCPKHUGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pirimicarb-d6 is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 244.32 g/mol. The purity is usually 95%.
The exact mass of the compound Pirimicarb D6 (dimethylcarbamate D6) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N4O2 B1357182 Pirimicarb-d6 CAS No. 1015854-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGYUFNIOHWBOB-SCPKHUGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583596
Record name 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015854-66-6
Record name 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015854-66-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pirimicarb-d6 as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirimicarb, a carbamate insecticide, is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. Its mechanism of action involves the reversible carbamoylation of the serine residue within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of nerve function. This technical guide provides an in-depth analysis of the mechanism of action of pirimicarb as an AChE inhibitor, with a particular focus on its deuterated analog, pirimicarb-d6. While experimental data on the kinetic parameters of this compound are not currently available in the public domain, this guide synthesizes the known quantitative data for pirimicarb, details relevant experimental protocols for studying carbamate-AChE interactions, and provides a theoretical framework for understanding the potential isotopic effects of deuteration on its inhibitory activity.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of this enzyme is a key mechanism for a variety of therapeutic agents and insecticides.[2] Pirimicarb is a selective carbamate insecticide widely used for the control of aphids.[3] Like other carbamates, its insecticidal activity stems from its ability to inhibit AChE.[1][2] The deuterated form, this compound, in which six hydrogen atoms on the dimethylcarbamoyl moiety are replaced with deuterium, is primarily utilized as an internal standard in analytical chemistry for residue analysis. However, the introduction of deuterium can potentially influence the kinetics of enzyme inhibition, a phenomenon known as the kinetic isotope effect. This guide explores the established mechanism of pirimicarb and discusses the theoretical implications of deuteration on its interaction with AChE.

Mechanism of Action of Pirimicarb as an AChE Inhibitor

The inhibition of AChE by pirimicarb is a multi-step process that results in a transiently inactivated, carbamoylated enzyme. This reversible inhibition is a hallmark of carbamate insecticides.[2]

The overall reaction can be summarized as follows:

E + I ⇌ E-I → E-C + L

Where:

  • E represents the active acetylcholinesterase enzyme.

  • I is the pirimicarb inhibitor.

  • E-I is the initial reversible Michaelis-Menten complex.

  • E-C is the carbamoylated, inactive enzyme.

  • L is the leaving group (2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol).

The carbamoylated enzyme can then be reactivated through a slow hydrolysis process, which regenerates the active enzyme.

Signaling Pathway of AChE Inhibition by Pirimicarb

The interaction of pirimicarb with AChE disrupts the normal cholinergic signaling pathway. The following diagram illustrates this disruption.

AChE_Inhibition_by_Pirimicarb cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Pirimicarb ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE AChE ACh->AChE Hydrolyzed by CarbamoylatedAChE Carbamoylated AChE (Inactive) ACh->CarbamoylatedAChE Cannot be hydrolyzed NerveImpulse Nerve Impulse AChR->NerveImpulse Initiates CholineAceticAcid Choline + Acetic Acid AChE->CholineAceticAcid Produces AChE->CarbamoylatedAChE Pirimicarb Pirimicarb Pirimicarb->AChE Binds to & Carbamoylates Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE solution - Pirimicarb/Pirimicarb-d6 solutions - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Buffer (e.g., phosphate buffer, pH 8.0) Incubation Incubate AChE with Pirimicarb/Pirimicarb-d6 (various concentrations) Reagents->Incubation AddSubstrate Initiate reaction by adding Acetylthiocholine and DTNB Incubation->AddSubstrate Measure Measure absorbance at 412 nm at timed intervals AddSubstrate->Measure Calculate Calculate % Inhibition: ((Activity_control - Activity_inhibitor) / Activity_control) * 100 Measure->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50 value Plot->Determine Carbamylation_Decarbamoylation_Workflow cluster_carbamylation Carbamylation Rate (k_i) cluster_decarbamoylation Decarbamoylation Rate (k_rec) Incubate_Carb Incubate AChE with a known concentration of Pirimicarb Measure_Carb Measure residual AChE activity at different time points Incubate_Carb->Measure_Carb Plot_Carb Plot ln(% Activity) vs. Time Measure_Carb->Plot_Carb Calculate_k_obs Determine the observed rate constant (k_obs) from the slope of the linear plot Plot_Carb->Calculate_k_obs Calculate_ki Calculate k_i from the relationship between k_obs and inhibitor concentration Calculate_k_obs->Calculate_ki Inhibit Inhibit AChE completely with a high concentration of Pirimicarb Remove Remove excess inhibitor (e.g., by dialysis or gel filtration) Inhibit->Remove Incubate_Decarb Incubate the inhibited enzyme Remove->Incubate_Decarb Measure_Decarb Measure the recovery of AChE activity at different time points Incubate_Decarb->Measure_Decarb Plot_Decarb Plot ln(100 - % Activity) vs. Time Measure_Decarb->Plot_Decarb Calculate_k_rec Determine k_rec from the slope Plot_Decarb->Calculate_k_rec

References

The Lynchpin of Accuracy: Pirimicarb-d6 in Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Deuterated Pirimicarb

Introduction

In the landscape of modern analytical science, particularly within the realms of environmental monitoring, food safety, and toxicology, the demand for precision and accuracy in quantitative analysis is paramount. Pirimicarb, a potent carbamate insecticide, is subject to stringent regulatory limits due to its potential health and environmental impacts. Consequently, the ability to reliably quantify its residues and metabolites is a critical undertaking for researchers. This whitepaper elucidates the primary and indispensable role of Pirimicarb-d6, a deuterated stable isotope of Pirimicarb, in cutting-edge scientific research. Its principal application lies in its use as an internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of Pirimicarb and its metabolites in complex matrices such as fruits, vegetables, and environmental samples.[1][2][3] The six deuterium atoms on the dimethylcarbamate moiety give it a molecular weight of 244.32 g/mol , a +6 mass shift from the native Pirimicarb. This mass difference allows for its distinct detection by a mass spectrometer while ensuring that its chemical and physical properties, including chromatographic retention time and ionization efficiency, are nearly identical to the unlabeled analyte.

The use of this compound in isotope dilution mass spectrometry effectively mitigates several sources of analytical error, including variations in sample preparation, matrix effects, and instrument response.[4] By introducing a known quantity of this compound into a sample at the beginning of the analytical workflow, any loss of the target analyte during extraction, cleanup, and analysis is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the signal from the native analyte to that of the isotopically labeled standard, leading to highly accurate and precise results.

Experimental Workflow for Residue Analysis using this compound

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Pirimicarb residues in a given sample matrix using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis sample Sample Collection (e.g., Fruit, Vegetable, Water) spike Spiking with This compound Internal Standard sample->spike extraction Extraction (e.g., QuEChERS, LLE) spike->extraction cleanup Sample Cleanup (e.g., d-SPE, SPE) extraction->cleanup lc Liquid Chromatography (LC) Separation cleanup->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms integration Peak Integration (Pirimicarb & this compound) ms->integration ratio Calculate Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Workflow for Pirimicarb quantification using this compound.

Detailed Experimental Protocols

While specific protocols are matrix-dependent, a generalized methodology for the analysis of Pirimicarb in produce using this compound and LC-MS/MS is outlined below. This protocol is a composite of best practices found in the literature.[1][5][6]

1. Sample Preparation (QuEChERS Method)

  • Homogenization: A representative 10-15 g portion of the sample (e.g., fruit or vegetable) is homogenized.

  • Internal Standard Spiking: A known amount of this compound solution in a suitable solvent (e.g., acetonitrile) is added to the homogenized sample.

  • Extraction: 10 mL of acetonitrile is added, and the sample is shaken vigorously for 1 minute. A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added, and the sample is again shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract Preparation: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium formate to improve ionization.[5]

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Pirimicarb is [M+H]⁺ at m/z 239, and for this compound, it is [M+H]⁺ at m/z 245. Specific product ions are monitored for both the analyte and the internal standard to ensure selectivity and accurate quantification.

Quantitative Data Summary

The primary output of research utilizing this compound is quantitative data on the concentration of Pirimicarb and its metabolites in various samples. The tables below summarize typical parameters and findings from such studies.

Table 1: Typical LC-MS/MS Parameters for Pirimicarb and this compound

ParameterPirimicarbThis compoundReference
Precursor Ion (m/z)239245[5]
Product Ion 1 (m/z)182188[5]
Product Ion 2 (m/z)7278[5]
Collision Energy (eV)Analyte DependentAnalyte Dependent[5]
Retention Time (min)Column/Method DependentColumn/Method Dependent[5]

Table 2: Representative Performance Data for Pirimicarb Quantification using this compound

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ, mg/kg)Reference
Fruits0.01 - 0.185 - 110< 150.01[1][6]
Vegetables0.01 - 0.190 - 105< 150.01[1][6]
Water0.001 - 0.0195 - 115< 100.001[7]

Signaling Pathways and Logical Relationships

The use of this compound is confined to analytical chemistry and does not extend to the elucidation of biological signaling pathways. Pirimicarb's mechanism of action is the inhibition of acetylcholinesterase, a well-understood pathway.[8] The logical relationship central to the use of this compound is that of an ideal internal standard in isotope dilution analysis, as depicted in the following diagram.

G cluster_0 Analyte and Standard Properties cluster_1 Shared Characteristics cluster_2 Distinct Property cluster_3 Analytical Outcome pirimicarb Pirimicarb (Analyte) physchem Identical Physicochemical Properties pirimicarb->physchem chromatography Co-elution in Chromatography pirimicarb->chromatography ionization Similar Ionization Efficiency pirimicarb->ionization mass Different Mass-to-Charge Ratio (m/z) pirimicarb->mass pirimicarb_d6 This compound (Internal Standard) pirimicarb_d6->physchem pirimicarb_d6->chromatography pirimicarb_d6->ionization pirimicarb_d6->mass quant Accurate and Precise Quantification physchem->quant chromatography->quant ionization->quant mass->quant

Logical relationship of this compound as an internal standard.

Conclusion

The primary and critical role of this compound in scientific research is to serve as a high-fidelity internal standard for the quantitative analysis of Pirimicarb and its metabolites. Its use in isotope dilution mass spectrometry is fundamental to achieving the accuracy, precision, and reliability required in regulatory monitoring and scientific investigation. While its application does not extend to the study of biological pathways, its contribution to the generation of high-quality quantitative data is indispensable for ensuring food safety, environmental protection, and a deeper understanding of the environmental fate of Pirimicarb. The methodologies and principles outlined in this guide underscore the significance of this compound as a vital tool for the modern analytical scientist.

References

Commercial Suppliers and Technical Guide for Pirimicarb-d6 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical details related to the Pirimicarb-d6 analytical standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this standard and understanding its application.

Commercial Availability of this compound

This compound, the deuterated analog of the carbamate insecticide Pirimicarb, is a critical internal standard for quantitative analysis by mass spectrometry. Several reputable suppliers offer this analytical standard. The following table summarizes the available quantitative data for easy comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity/Isotopic EnrichmentAvailable Quantities
Sigma-Aldrich (PESTANAL®) This compound1015854-66-6C₁₁H₁₂D₆N₄O₂244.32 g/mol Analytical Standard Grade10 mg
LGC Standards Pirimicarb D6 (dimethylcarbamate D6)1015854-66-6C₁₁H₁₂D₆N₄O₂244.32 g/mol Not specified10 mg
Toronto Research Chemicals (TRC) This compound1015854-66-6C₁₁H₁₂D₆N₄O₂244.32 g/mol Not specified1 mg, 2.5 mg, 5 mg
BOC Sciences PIRIMICARB-[D6]1015854-66-6C₁₁H₁₂D₆N₄O₂244.32 g/mol Not specifiedInquire for details
MedChemExpress (MCE) This compound1015854-66-6C₁₁H₁₂D₆N₄O₂244.32 g/mol Not specifiedInquire for details
Pharmaffiliates Pirimicarb D6 (dimethylcarbamate D6) 100 µg/mL in Acetonitrile1015854-66-6C₁₁H₁₂D₆N₄O₂244.32 g/mol SolutionInquire for details

Mechanism of Action: Acetylcholinesterase Inhibition

Pirimicarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The inhibitory action of pirimicarb involves the reversible carbamoylation of a serine residue within the active site of AChE. This modification renders the enzyme inactive, leading to an accumulation of ACh in the synaptic cleft. The excess ACh results in continuous stimulation of nerve and muscle fibers, causing hyper-excitation, paralysis, and ultimately the death of the insect.[2][3]

Pirimicarb_Mechanism_of_Action cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binds to hydrolysis Hydrolysis ACh->hydrolysis Substrate for AChE Acetylcholinesterase (AChE) AChE->hydrolysis inactivated_AChE Carbamoylated AChE (Inactive) AChE->inactivated_AChE Carbamoylation nerve_impulse Nerve Impulse ACh_receptor->nerve_impulse Stimulates choline_acetate Choline + Acetate hydrolysis->choline_acetate Products pirimicarb Pirimicarb pirimicarb->AChE Inhibits Pirimicarb_d6_Synthesis start Starting Materials reagent1 Deuterated Dimethylamine ((CD₃)₂NH) start->reagent1 reagent2 Phosgene or equivalent start->reagent2 reaction1 Reaction 1: Carbamoyl Chloride Formation reagent1->reaction1 reagent2->reaction1 intermediate1 N,N-di(methyl-d3)carbamoyl chloride reaction2 Reaction 2: Esterification intermediate1->reaction2 reagent3 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol reagent3->reaction2 final_product This compound reaction1->intermediate1 reaction2->final_product Analytical_Workflow start Sample Collection homogenization Homogenization start->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts + this compound) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA + MgSO₄) extraction->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis quantification Quantification (Internal Standard Method) analysis->quantification

References

Pirimicarb-d6: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimicarb-d6 is the deuterated form of Pirimicarb, a selective carbamate insecticide. As an isotopic-labeled compound, it serves as an internal standard in analytical and research applications, particularly in mass spectrometry-based studies for environmental and agricultural monitoring. Pirimicarb itself is a potent and fast-acting acetylcholinesterase (AChE) inhibitor, primarily used to control aphids in a variety of crops.[1][2] The deuterium labeling in this compound provides a distinct mass shift, facilitating its use as a reliable internal standard for the accurate quantification of Pirimicarb residues.

This technical guide provides in-depth information on the safety, handling, and storage of this compound, tailored for professionals in research and drug development. It includes a summary of quantitative data, an overview of experimental safety protocols, and visualizations of key biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate[3]
Synonyms This compound (dimethyl-d6-carbamoyl)[4]
CAS Number 1015854-66-6[3]
Molecular Formula C₁₁D₆H₁₂N₄O₂[3]
Molecular Weight 244.32 g/mol [3]
Appearance White to nearly white crystalline powder[5]
Melting Point 91-94 °C[5]
Solubility Soluble in acetone; slightly soluble in water.[5]
Stability Stable for at least 2 years under normal storage conditions. May be altered by light.[5][6][7]

Safety and Hazard Information

This compound is classified as a hazardous substance. A comprehensive summary of its GHS classification and associated hazard statements is provided in Table 2.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[3][5][8][9]
Acute Toxicity, Inhalation (Dusts/Mists)2H330: Fatal if inhaled[5]
Skin Sensitization1H317: May cause an allergic skin reaction[5][9]
Carcinogenicity2H351: Suspected of causing cancer[5][9]
Specific Target Organ Toxicity (Single Exposure)1 (Nervous system)H370: Causes damage to organs (nervous system)[5]
Specific Target Organ Toxicity (Repeated Exposure)2 (Nervous system, blood system, liver, kidneys)H373: May cause damage to organs through prolonged or repeated exposure (nervous system, blood system, liver, kidneys)[5]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life[5][8][10]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects[3][5][8][9][10]
Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided in Table 3.

TypeCodeStatement
Prevention P201Obtain special instructions before use.[9]
P202Do not handle until all safety precautions have been read and understood.[9]
P260Do not breathe dust/fume/gas/mist/vapours/spray.[5]
P264Wash skin thoroughly after handling.[3][6][10]
P270Do not eat, drink or smoke when using this product.[6][10]
P271Use only outdoors or in a well-ventilated area.[6]
P272Contaminated work clothing should not be allowed out of the workplace.[6]
P273Avoid release to the environment.[3][6][10]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][9]
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][10]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6][9]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9]
P308 + P313IF exposed or concerned: Get medical advice/attention.[9]
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.[6][9]
P362 + P364Take off contaminated clothing and wash it before reuse.[6]
P391Collect spillage.[3][6][10]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[6][9]
P405Store locked up.[3][6][10]
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.[3][6][10]

Handling and Personal Protection

Proper handling procedures and the use of personal protective equipment (PPE) are critical to minimize exposure and ensure safety when working with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6][8][10]

  • Provide eyewash stations and safety showers in close proximity to the work area.[10]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 4.

Body PartRecommendation
Eyes/Face Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[3][4][6]
Skin Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) that comply with EN 374 standards. Wear protective clothing, such as a lab coat or chemical-resistant apron, and closed-toe shoes.[3][4][6]
Respiratory If ventilation is inadequate or for high-potency work, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type P2 (EN 143)).[3]
Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[6][11]

  • Do not eat, drink, or smoke in the laboratory.[6][10][11]

  • Wash hands thoroughly with soap and water after handling and before breaks.[6][10][11]

  • Remove and wash contaminated clothing before reuse.[6]

Storage and Disposal

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6][10]

  • Store locked up and away from children, animals, food, and feedstuffs.

  • Protect from direct sunlight and sources of ignition.[8][10]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Pirimicarb is hydrolyzed by boiling with strong acids and alkalis.[7]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

  • Do not allow the chemical to enter drains or waterways.[8]

  • Triple-rinse empty containers before disposal.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Ingestion Immediately call a poison control center or doctor. Do NOT induce vomiting. Rinse mouth with water.[6][8][10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6][8][10]

Toxicological Information

Pirimicarb is a carbamate insecticide that acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Symptoms of exposure in humans can include headache, dizziness, nausea, blurred vision, muscle twitching, and in severe cases, seizures and respiratory failure.[10]

A summary of acute toxicity data for Pirimicarb is provided in Table 5.

TestSpeciesRouteValue
LD₅₀RatOral142 mg/kg
LD₅₀RatDermal>2000 mg/kg
LC₅₀RatInhalation0.948 mg/L/4h

Note: Data is for the active ingredient Pirimicarb, as specific data for this compound is limited. The toxicological properties are expected to be very similar.

Experimental Protocols Overview

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, such studies would typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (e.g., OECD Guideline 423)

This study is designed to determine the median lethal dose (LD₅₀) of a substance when administered orally.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure: A single dose of the test substance is administered by gavage. The study starts with a dose expected to cause some signs of toxicity without mortality. Based on the outcome, the dose for the next group of animals is adjusted up or down.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (e.g., OECD Guideline 402)

This study assesses the toxicity of a substance following a single dermal application.

  • Test Animals: Rats, rabbits, or guinea pigs are commonly used.

  • Procedure: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.

  • Observations: Similar to the oral toxicity study, animals are observed for signs of toxicity and mortality over a 14-day period, followed by a gross necropsy.

Acute Inhalation Toxicity (e.g., OECD Guideline 403)

This study evaluates the toxicity of a substance when inhaled.

  • Test Animals: Rats are the preferred species.

  • Procedure: Animals are exposed to the test substance as a gas, vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours).

  • Observations: Observations for toxicity and mortality are made during and after exposure for up to 14 days.

A generalized workflow for conducting an acute toxicity study is depicted in the following diagram.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Collection & Analysis A Dose Range Finding Study (Optional) B Animal Acclimatization A->B C Dose Preparation B->C D Animal Dosing (Oral, Dermal, or Inhalation) C->D E Observation Period (e.g., 14 days) D->E F Record Clinical Signs & Body Weight E->F G Gross Necropsy E->G H Data Analysis (e.g., LD50/LC50 calculation) F->H G->H G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B Choline acetyltransferase C Vesicular ACh Transporter B->C D ACh C->D Release E Acetylcholinesterase (AChE) D->E Hydrolysis G ACh Receptors D->G F Choline + Acetate E->F H Signal Transduction G->H I This compound I->E Inhibition G A This compound B Hydrolysis of Carbamate Group A->B C 2-dimethylamino-5,6-dimethyl -4-hydroxypyrimidine (DDHP) B->C D Demethylation C->D E 2-methylamino-5,6-dimethyl -4-hydroxypyrimidine (MDHP) D->E F Further Demethylation E->F G 2-amino-5,6-dimethyl -4-hydroxypyrimidine (ADHP) F->G

References

Pirimicarb and its primary metabolites like pirimicarb-desmethyl

Author: BenchChem Technical Support Team. Date: November 2025

Toxicokinetics and Metabolism

Pirimicarb is rapidly absorbed, distributed, metabolized, and excreted in mammals.[1]

Absorption, Distribution, and Excretion

Following oral administration in rats, pirimicarb is extensively absorbed, with estimates of over 80% of the administered dose being absorbed.[2] Excretion is rapid, primarily occurring through the urine.[1][2] In rats administered a radiolabelled dose, approximately 79% of the dose was excreted in the urine and 15% in the feces within 4 days.[3] The rate of excretion is quick, with over 80% of the dose being eliminated within 24 hours.[3] Similarly, in a human oral dosing study, urinary excretion of the main metabolites was almost complete within 24 hours, with elimination half-lives ranging from 2.8 to 4.6 hours.[4] In a case of acute poisoning, the terminal half-life of pirimicarb in plasma was estimated to be 3.8 hours.[5]

Metabolism

The metabolism of pirimicarb proceeds through two primary pathways: hydrolysis of the carbamate ester and N-demethylation of the dimethylamino group.[1][6][7]

  • Hydrolysis: The carbamate moiety is hydrolyzed, leading to the formation of hydroxypyrimidine derivatives.[6][7]

  • N-demethylation: The dimethylamino group on the pyrimidine ring undergoes demethylation.[6][7]

The major metabolites identified in the urine of mammals, including humans, are:

  • 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP)[7]

  • 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP), which is the major urinary metabolite in humans.[4]

  • 2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP)[7]

Other significant metabolites that retain the carbamate structure include:

  • Pirimicarb-desmethyl (R34836): Formed through the loss of one methyl group from the 2-dimethylamino group.

  • Desmethylformamido-pirimicarb (R34885): Another carbamate-containing degradation product.[1]

Metabolites that retain the intact carbamate structure are considered to be of toxicological importance as they are also inhibitors of acetylcholinesterase.[1]

Metabolic Pathway of Pirimicarb

Pirimicarb_Metabolism Pirimicarb Pirimicarb Desmethyl Pirimicarb-desmethyl (R34836) Pirimicarb->Desmethyl N-demethylation Formyl Desmethylformamido- pirimicarb (R34885) Pirimicarb->Formyl Oxidation DDHP 2-dimethylamino-5,6-dimethyl- 4-hydroxypyrimidine (DDHP) Pirimicarb->DDHP Hydrolysis MDHP 5,6-dimethyl-2-(methylamino)- pyrimidin-4-ol (MDHP) Desmethyl->MDHP Hydrolysis DDHP->MDHP Excretion Urinary Excretion DDHP->Excretion ADHP 2-amino-5,6-dimethyl- 4-hydroxypyrimidine (ADHP) MDHP->ADHP MDHP->Excretion ADHP->Excretion

Caption: Major metabolic pathways of pirimicarb in mammals.

Mechanism of Action

The primary mechanism of action for pirimicarb and its active metabolites is the inhibition of acetylcholinesterase (AChE).[2][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, pirimicarb causes an accumulation of ACh at the nerve endings, leading to continuous stimulation of cholinergic receptors. This results in the characteristic signs of cholinergic toxicity. The inhibition of AChE by carbamates like pirimicarb is typically reversible, in contrast to the irreversible inhibition caused by organophosphates.[1]

AChE Inhibition Pathway

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_products cluster_effect Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Accumulation ACh Accumulation Pirimicarb Pirimicarb Pirimicarb->AChE Inhibits Pirimicarb->Accumulation Leads to Stimulation Continuous Receptor Stimulation Accumulation->Stimulation Toxicity Cholinergic Toxicity Stimulation->Toxicity

Caption: Inhibition of acetylcholinesterase (AChE) by pirimicarb.

Toxicological Profile

Pirimicarb exhibits moderate to high acute toxicity upon oral ingestion.[8] The toxic effects are primarily due to AChE inhibition.

Parameter Species Route Value Reference
Acute Oral LD₅₀ RatOral142 - 147 mg/kg[8][9]
Dermal LD₅₀ RatDermal>2000 mg/kg[3]
Inhalation LC₅₀ RatInhalation0.86 mg/L (4 hours)[8]
Acute Oral LD₅₀ Bobwhite QuailOral8.2 - 20.9 mg/kg[8][9]
Acute Oral LD₅₀ Mallard DuckOral17.2 mg/kg[8]
NOAEL (1-year) DogOral3.5 mg/kg bw/day[10]
NOAEL (Acute Neurotoxicity) RatOral10 mg/kg bw[2][10]
ADI Human-0.007 mg/kg bw/day[10]
ARfD Human-0.01 mg/kg bw[10]

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose.

Metabolites that retain the carbamate structure are expected to have acute toxicity similar to the parent compound.[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and inhibition.[11][12][13]

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.[12][14] The rate of color formation is proportional to the AChE activity.

Materials:

  • 0.1 M Phosphate buffer (pH 8.0)

  • AChE enzyme solution (e.g., 1 U/mL)

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine iodide (AChI) solution

  • Test compound (Pirimicarb) solution

  • 96-well microplate

  • Microplate reader

Procedure (adapted from[11]):

  • To each well of a 96-well plate, add:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution (or solvent for control)

    • 10 µL of AChE solution

  • Incubate the plate for 10 minutes at 25°C.

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM AChI.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings periodically for a set duration (e.g., 10 minutes).

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

Residue Analysis: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices, followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Workflow Diagram

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis start Homogenize Sample (e.g., 10g of fruit/vegetable) step1 Add Acetonitrile (ACN) and Internal Standard start->step1 step2 Shake/Vortex (1 min) step1->step2 step3 Add QuEChERS Salts (e.g., MgSO₄, NaCl, Citrate buffer) step2->step3 step4 Shake Vigorously & Centrifuge step3->step4 step5 Transfer Supernatant (ACN layer) to d-SPE tube step4->step5 step6 d-SPE tube contains: MgSO₄ (removes water) PSA (removes sugars, acids) step5->step6 step7 Vortex & Centrifuge step6->step7 end Final Extract (Supernatant) step7->end analysis Analyze by LC-MS/MS end->analysis

Caption: General workflow for QuEChERS sample preparation.

LC-MS/MS Conditions for Pirimicarb and Metabolites (Example):

  • Chromatography: Reversed-phase LC (e.g., C18 column).[17][18]

  • Mobile Phase: Gradient elution with water and methanol/acetonitrile, often with an additive like formic acid.[17]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[17]

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[18]

    • Pirimicarb MRM Transition: m/z 239 -> [product ion][17]

    • The specific product ions would be determined during method development.

This combination of QuEChERS and LC-MS/MS provides a sensitive and selective method for the simultaneous determination of pirimicarb and its metabolites like pirimicarb-desmethyl in complex matrices.[17][18]

References

Molecular weight and formula of Pirimicarb-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the core physicochemical properties of Pirimicarb-d6, a deuterated analog of the insecticide Pirimicarb. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolism studies, and analytical chemistry who require precise information on this stable isotope-labeled compound.

Physicochemical Properties

This compound is a synthetically modified version of Pirimicarb where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling is a crucial tool in various scientific applications, particularly in mass spectrometry-based quantification methods, where it serves as an internal standard. The incorporation of deuterium atoms results in a predictable increase in the molecule's mass without significantly altering its chemical behavior.

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

PropertyThis compoundPirimicarb
Molecular Formula C₁₁D₆H₁₂N₄O₂[1][2]C₁₁H₁₈N₄O₂[3][4][5]
Molecular Weight 244.32 g/mol [1][2][6]238.29 g/mol [3][4][5][7]
Synonym 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate[1]2-(Dimethylamino)-5,6-dimethyl-4-pyrimidinyl dimethylcarbamate

Experimental Protocols

The characterization and quantification of this compound typically involve standard analytical techniques. A generalized methodology for its use as an internal standard in a quantitative analysis (e.g., by Liquid Chromatography-Mass Spectrometry - LC-MS) is outlined below.

Objective: To accurately quantify the concentration of Pirimicarb in a given sample using this compound as an internal standard.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Pirimicarb of a known high concentration in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare a separate stock solution of this compound at a known high concentration in the same solvent.

    • From the Pirimicarb stock solution, create a series of calibration standards at different concentrations through serial dilution.

    • Spike each calibration standard and the unknown samples with a constant, known concentration of the this compound internal standard solution.

  • Sample Preparation:

    • The sample matrix (e.g., plasma, tissue homogenate, environmental water sample) is subjected to an appropriate extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

    • The extracted sample is then reconstituted in a solvent compatible with the LC-MS system.

  • LC-MS Analysis:

    • Inject the prepared standards and samples into an LC-MS system.

    • The liquid chromatography step separates Pirimicarb and this compound from other matrix components based on their physicochemical properties (e.g., using a C18 reversed-phase column).

    • The mass spectrometer is operated in a mode that allows for the specific detection and quantification of both the analyte and the internal standard (e.g., Multiple Reaction Monitoring - MRM). Specific precursor-to-product ion transitions are monitored for both Pirimicarb and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Pirimicarb to the peak area of this compound against the concentration of the Pirimicarb standards.

    • Determine the concentration of Pirimicarb in the unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the relationship between Pirimicarb and its deuterated form, highlighting the isotopic substitution and the resulting change in molecular properties.

G cluster_pirimicarb Pirimicarb (Parent Compound) cluster_pirimicarb_d6 This compound (Deuterated Analog) Pirimicarb Pirimicarb P_formula Formula: C₁₁H₁₈N₄O₂ Pirimicarb->P_formula P_mw MW: 238.29 g/mol Pirimicarb->P_mw Pirimicarb_d6 This compound Pirimicarb->Pirimicarb_d6 Isotopic Substitution (6H → 6D) D6_formula Formula: C₁₁D₆H₁₂N₄O₂ Pirimicarb_d6->D6_formula D6_mw MW: 244.32 g/mol Pirimicarb_d6->D6_mw

Caption: Relationship between Pirimicarb and this compound.

References

Pirimicarb-d6 stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of Pirimicarb

A Note on Pirimicarb-d6: This guide focuses on the stability and degradation of the insecticide Pirimicarb. The term "this compound" refers to a deuterated isotopic variant of Pirimicarb, which is primarily used as an internal standard for quantitative analysis by mass spectrometry. Its degradation pathways are not typically the subject of environmental studies. The data and pathways described herein pertain to the non-labeled, active ingredient, Pirimicarb, which is environmentally relevant.

Executive Summary

Pirimicarb is a selective carbamate insecticide used to control aphids in a wide range of agricultural crops.[1] Its environmental fate is governed by several degradation processes, including hydrolysis, photolysis, and microbial metabolism. The stability of Pirimicarb is highly dependent on environmental conditions such as pH, light exposure, and microbial activity. Hydrolysis of the carbamate ester is a primary degradation route, particularly under alkaline conditions.[2] Photodegradation in water and on plant surfaces is rapid, with half-lives often less than a day.[3] In soil, degradation is primarily microbial, with persistence varying from a few days to several weeks depending on soil type and conditions.[3][4] This document provides a comprehensive overview of these degradation pathways, summarizes key stability data, and details the experimental protocols used for their investigation.

Stability of Pirimicarb

The persistence of Pirimicarb in the environment is dictated by its susceptibility to abiotic and biotic degradation. The following tables summarize quantitative data on its stability across various matrices and conditions.

Table 2.1: Hydrolytic and Photolytic Stability of Pirimicarb in Water
ConditionMatrixpHTemperatureHalf-life (DT₅₀)Reference(s)
HydrolysisBuffered Soln.450°CStable (>5 days)[5]
HydrolysisBuffered Soln.750°CUnstable[5]
HydrolysisBuffered Soln.950°CUnstable[5]
Aqueous PhotolysisBuffered Soln.525°C3.20 hours[6]
Aqueous PhotolysisBuffered Soln.725°C2.28 hours[6]
Aqueous Photolysis (UV)Aqueous Soln.5, 7, or 9Not Spec.< 1 day[3]
Table 2.2: Stability and Dissipation of Pirimicarb in Soil and on Plants
ConditionMatrixpHHalf-life (DT₅₀)Reference(s)
Aerobic DegradationSoil≥ 5Up to 7 weeks[4]
General DissipationSoilNot Spec.Several days to months[3]
Foliar DissipationPlants (General)Not Appl.1 - 3 days[4]
Foliar DissipationPepper VarietiesNot Appl.1.99 - 3.07 days[7]

Degradation Pathways

Pirimicarb degrades through several key pathways, leading to a range of transformation products. The primary mechanisms are hydrolysis of the carbamate ester, photo-induced oxidation and demethylation, and microbially-mediated degradation in soil.

Hydrolysis

Hydrolysis is a critical abiotic degradation pathway for Pirimicarb, especially in neutral to alkaline aqueous environments.[2] The primary hydrolytic event is the cleavage of the carbamate ester bond, yielding 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (a major metabolite also found in microbial degradation) and dimethylcarbamic acid.[2][8] Under acidic conditions, Pirimicarb is significantly more stable.[2]

Hydrolysis_Pathway Pirimicarb Hydrolysis Pathway Pirimicarb Pirimicarb Hydroxypyrimidine 2-Dimethylamino-5,6-dimethyl- 4-hydroxypyrimidine (R31680) Pirimicarb->Hydroxypyrimidine Hydrolysis (Cleavage of carbamate ester) CarbamicAcid Dimethylcarbamic Acid Pirimicarb->CarbamicAcid

Pirimicarb Hydrolysis Pathway
Photodegradation

Pirimicarb is susceptible to rapid degradation upon exposure to UV light, both in aqueous solutions and on plant surfaces.[3][9] The photodegradation pathway is complex, involving photooxidation of the dimethylamino group. Key photoproducts include the N-formyl derivative (2-formylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate) and the N-desmethyl derivative (2-methylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate).[1][10][11] Further degradation can lead to the hydroxypyrimidine metabolite, which is also a product of hydrolysis and microbial degradation.[10]

Photodegradation_Pathway Pirimicarb Photodegradation Pathway Pirimicarb Pirimicarb N_Formyl 2-Formylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate (R34885) Pirimicarb->N_Formyl Photooxidation N_Desmethyl 2-Methylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate (R34836) Pirimicarb->N_Desmethyl Photooxidation Hydroxypyrimidine 2-Dimethylamino-5,6-dimethyl- 4-hydroxypyrimidine (R31680) Pirimicarb->Hydroxypyrimidine Photolysis N_Formyl->N_Desmethyl Further Degradation

Pirimicarb Photodegradation Pathway
Metabolic Degradation

In soil, Pirimicarb is primarily degraded by microorganisms. The main pathway involves hydrolysis of the carbamate moiety, resulting in the formation of 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine.[10] N-dealkylation of the 2-dimethylamino group has also been observed as a degradation route in soil.[4]

In plants, Pirimicarb is metabolized to its N-desmethyl and N-formyl (methylamino) analogues, which are also carbamates.[4][12][13] In mammals, metabolism involves hydrolysis of the carbamate group followed by demethylation, leading to hydroxylated pyrimidine metabolites excreted in urine.[3]

Metabolic_Degradation_Pathway Pirimicarb Metabolic Pathways cluster_soil In Soil cluster_plants In Plants Pirimicarb_Soil Pirimicarb Hydroxypyrimidine_Soil Hydroxypyrimidine (R31680) Pirimicarb_Soil->Hydroxypyrimidine_Soil Microbial Hydrolysis Pirimicarb_Plant Pirimicarb N_Desmethyl_Plant N-Desmethyl Pirimicarb (R34836) Pirimicarb_Plant->N_Desmethyl_Plant Metabolism N_Formyl_Plant N-Formyl Pirimicarb (R34885) Pirimicarb_Plant->N_Formyl_Plant Metabolism

Pirimicarb Metabolic Pathways

Experimental Protocols

The investigation of Pirimicarb's stability and degradation follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (Following OECD Guideline 111)

This study determines the rate of abiotic hydrolysis as a function of pH.[6][14]

  • Objective: To determine the hydrolysis rate and identify degradation products at environmentally relevant pH values (4, 7, and 9).[15]

  • Methodology:

    • Preparation: Sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate) are prepared.[7]

    • Test Substance Application: A solution of Pirimicarb (radiolabeled or non-labeled) is added to the buffer solutions in sterile glass flasks. The concentration is kept low, typically not exceeding 0.01 M or half the saturation concentration.[7]

    • Incubation: Samples are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, with further tests at lower temperatures).[5][7]

    • Sampling: Aliquots are taken at predefined intervals. The study duration is typically until 90% degradation is observed or for a maximum of 30 days.[7]

    • Analysis: Samples are analyzed for the concentration of the parent Pirimicarb and its hydrolysis products using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.[5]

  • Data Analysis: The degradation rate constants (k) and half-lives (DT₅₀) are calculated for each pH and temperature combination, typically assuming pseudo-first-order kinetics.[14]

Aerobic Soil Transformation Study (Following OECD Guideline 307)

This protocol is designed to evaluate the rate and pathway of aerobic degradation in soil.[10][11]

  • Objective: To determine the rate of transformation and identify major metabolites of Pirimicarb in different soil types under aerobic conditions.[3][4]

  • Methodology:

    • Soil Selection: At least one or more fresh soil types are used, characterized by their texture, pH, organic carbon content, and microbial biomass.[11]

    • Test Substance Application: ¹⁴C-labeled Pirimicarb is typically used to facilitate mass balance determination. It is applied to soil samples at a concentration relevant to agricultural use.[11]

    • Incubation: The treated soil samples (approx. 50-200 g) are incubated in the dark in flow-through systems or biometers at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[4][8] A continuous stream of humidified air is passed through the system to maintain aerobic conditions.[11]

    • Trapping Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH), and other organic volatiles can be captured using traps like polyurethane foam or Tenax®.[3][11]

    • Sampling and Extraction: Duplicate soil samples are removed at intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover Pirimicarb and its transformation products.

    • Analysis: Extracts are analyzed by methods like HPLC with radiospectrometric detection or LC-MS/MS to identify and quantify the parent compound and metabolites. The amount of non-extractable (bound) residues and trapped ¹⁴CO₂ is also quantified.[11][16]

  • Data Analysis: Degradation rates (DT₅₀ and DT₉₀) for Pirimicarb and formation/decline rates for major metabolites are calculated using kinetic modeling. A mass balance is established to account for all applied radioactivity.[8]

Photodegradation Study

This study evaluates the degradation of Pirimicarb under simulated sunlight.

  • Objective: To determine the photodegradation rate of Pirimicarb in aqueous solutions and identify photoproducts.

  • Methodology:

    • Solution Preparation: Pirimicarb is dissolved in a sterile, buffered aqueous solution (e.g., pH 5, 7) in quartz tubes or reactors that are transparent to UV light.[9]

    • Irradiation: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths <290 nm).[1][9] Control samples are kept in the dark at the same temperature to account for any non-photolytic degradation.[9]

    • Sampling: Aliquots are collected at various time points during irradiation.

    • Analysis: The concentration of Pirimicarb and its photoproducts is determined using HPLC or LC-MS.[17]

  • Data Analysis: The quantum yield and environmental half-life are calculated based on the rate of disappearance of the parent compound.

Experimental_Workflow General Workflow for a Degradation Study (e.g., OECD 307) start Study Design & Protocol (e.g., OECD 307) prep Prepare Matrix (e.g., Characterize & Weigh Soil) start->prep apply Apply ¹⁴C-Pirimicarb to Samples prep->apply incubate Incubate Under Controlled Conditions (Temp, Moisture, Light/Dark) apply->incubate sampling Collect Samples at Time Intervals incubate->sampling extract Solvent Extraction of Soil Samples sampling->extract data Kinetic Modeling & Data Analysis (DT₅₀, Metabolite ID) sampling->data Time = tₙ analysis Analysis (HPLC-Radio, LC-MS/MS) extract->analysis analysis->data report Final Report data->report

General Workflow for a Degradation Study

References

Methodological & Application

Application Note: High-Throughput Analysis of Pirimicarb in Food Matrices using Pirimicarb-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirimicarb is a selective carbamate insecticide used to control aphids on a wide variety of crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pirimicarb in food products to ensure consumer safety. Accurate and reliable quantification of pirimicarb residues is therefore essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as Pirimicarb-d6, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]

This application note provides a detailed protocol for the determination of pirimicarb in various food matrices using this compound as an internal standard with LC-MS/MS. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.[5][6][7]

Experimental Protocols

1. Materials and Reagents

  • Pirimicarb analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented matrices

2. Standard Solution Preparation

  • Pirimicarb Stock Solution (1 mg/mL): Accurately weigh 10 mg of pirimicarb standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the pirimicarb stock solution with acetonitrile to create calibration standards.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may require optimization for specific matrices.[7][8]

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄. For pigmented matrices, GCB may be included. For matrices with high fat content, C18 may be added.[6]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract can be directly analyzed or diluted with an appropriate solvent (e.g., water:acetonitrile) before injection into the LC-MS/MS system. A 10-fold dilution is common to minimize matrix effects.[7]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typical.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both pirimicarb and this compound need to be optimized. The transitions for pirimicarb and its metabolites have been previously reported.[1][2]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Pirimicarb and this compound

ParameterPirimicarbThis compound
Precursor Ion (m/z)[To be optimized, e.g., 239.2][To be optimized, e.g., 245.2]
Product Ion 1 (m/z)[To be optimized][To be optimized]
Product Ion 2 (m/z)[To be optimized][To be optimized]
Collision Energy (eV)[To be optimized][To be optimized]
Retention Time (min)[To be determined][To be determined, should be very close to Pirimicarb]

Table 2: Representative Quantitative Performance Data for Pirimicarb Analysis

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Linearity (R²)Reference
Fruits & Vegetables0.005 - 0.0583 - 124< 15> 0.99[1][2]
Olive Oil0.05 - 0.50[Data not specified for Pirimicarb][Data not specified for Pirimicarb]> 0.99[9]
Herbal Teas0.01 - 0.1070 - 120 (for majority of pesticides)< 20> 0.992[10]
Various Vegetables0.01 - 0.1070 - 120< 20> 0.99[11]

Mandatory Visualization

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Homogenized Sample (10g) extraction 2. Add Acetonitrile & this compound IS sample->extraction salts 3. Add QuEChERS Salts extraction->salts shake_centrifuge1 4. Shake & Centrifuge salts->shake_centrifuge1 supernatant 5. Transfer Supernatant shake_centrifuge1->supernatant dspe 6. Dispersive SPE Cleanup (PSA, MgSO4) supernatant->dspe shake_centrifuge2 7. Vortex & Centrifuge dspe->shake_centrifuge2 final_extract 8. Collect Final Extract shake_centrifuge2->final_extract injection 9. Inject into LC-MS/MS final_extract->injection lc_separation 10. Chromatographic Separation (C18) injection->lc_separation ms_detection 11. MS/MS Detection (MRM) lc_separation->ms_detection quantification 12. Quantification using Pirimicarb/Pirimicarb-d6 Ratio ms_detection->quantification result 13. Final Result (mg/kg) quantification->result

Caption: Workflow for Pirimicarb analysis using QuEChERS and LC-MS/MS.

References

Application Note: High-Sensitivity Analysis of Pirimicarb Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimicarb is a selective carbamate insecticide widely used to control aphids on a variety of crops.[1] As a synthetic aminopyrimidine, it functions as an acetylcholinesterase inhibitor.[2] Due to its application in agriculture, there is a potential for contamination of soil and water resources through processes like spray drift or runoff.[3][4] Monitoring pirimicarb residues in these environmental matrices is crucial to ensure environmental safety and prevent potential risks to ecosystems and human health. This application note provides detailed protocols for the extraction and quantification of pirimicarb in soil and water samples using modern analytical techniques.

The methodologies described herein are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for soil samples and Solid-Phase Extraction (SPE) for water samples.[5][6] Subsequent analysis is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique that offers high sensitivity and selectivity for trace-level quantification.[7][8]

Methodology and Protocols

This section details the step-by-step procedures for analyzing pirimicarb residues. For soil analysis, the QuEChERS method is employed, which involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[7][9] For water analysis, a solid-phase extraction (SPE) protocol is used to concentrate the analyte and remove impurities.[6]

Protocol 1: Pirimicarb Residue Analysis in Soil via QuEChERS and LC-MS/MS

1. Apparatus and Reagents

  • High-speed homogenizer or mechanical shaker

  • Centrifuge capable of ≥3000 rcf

  • Vortex mixer

  • Analytical balance

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.2 μm)

  • Autosampler vials

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Pirimicarb analytical standard

  • Reagent water, HPLC grade

2. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of reagent water, vortex, and allow to hydrate for 30 minutes.[5][10]

  • Add 10 mL of acetonitrile to the tube.[10]

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction of the pesticide residues.[10]

  • Add a pre-packaged salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[8]

  • Immediately cap and shake vigorously for at least 2 minutes.[10]

  • Centrifuge the sample at ≥3000 rcf for 5 minutes to separate the layers.[10]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[10] The combination of PSA and C18 provides cleaner extracts compared to PSA alone.[11]

  • Vortex the tube for 1 minute to facilitate the cleanup process.

  • Centrifuge for 2 minutes at high rcf (e.g., ≥5000).[10]

  • Filter the purified supernatant through a 0.2 μm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[10]

Protocol 2: Pirimicarb Residue Analysis in Water via SPE and LC-MS/MS

1. Apparatus and Reagents

  • Solid-Phase Extraction (SPE) manifold

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Graduated cylinders

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Reagent water, HPLC grade

  • Pirimicarb analytical standard

2. Sample Preparation and Extraction

  • Filter the water sample (e.g., 500 mL) to remove any particulate matter.

  • Condition the C18 SPE cartridge: Sequentially pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 500 mL water sample through the conditioned C18 cartridge at a steady flow rate of approximately 10-12 mL/min.[6]

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped pirimicarb from the cartridge by passing 5-10 mL of ethyl acetate through it.[6] Collect the eluate in a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase starting composition for LC-MS/MS analysis.

  • Transfer the final extract into an autosampler vial for analysis.

Instrumental Analysis: HPLC-MS/MS

The analysis of pirimicarb is typically performed using a reversed-phase HPLC column coupled to a tandem mass spectrometer.[7]

  • HPLC System:

    • Column: C18 analytical column (e.g., 2.1 x 150 mm, 5 µm)[1]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min[1]

    • Injection Volume: 5-10 µL

    • Column Temperature: 30-40 °C

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion [M+H]⁺: m/z 239.3[7]

    • Product Ions: At least two product ions should be monitored for quantification and confirmation. Specific product ions and collision energies should be optimized by infusing a standard solution.

Data Presentation and Method Performance

Method validation is critical to ensure reliable and accurate results. Key performance parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).[12][13]

Table 1: Method Performance for Pirimicarb Analysis in Soil

Parameter Value Reference
Extraction Method QuEChERS [5][10]
Analytical Technique GC-MS/MS [14]
Limit of Detection (LOD) 2.6 µg/kg [14]
Recovery 85-112% (at 0.1-1 mg/kg) [14]

| Precision (%RSD) | < 6% |[14] |

Table 2: Method Performance for Pirimicarb Analysis in Water

Parameter Value Reference
Extraction Method Solid-Phase Microextraction (SPME) [15]
Analytical Technique GC-MS [15]
Limit of Detection (LOD) 0.04-0.1 µg/L [15]
Limit of Quantification (LOQ) 0.1-0.2 µg/L [15]
Linearity Range 0.1-4.0 µg/L (R² > 0.991) [15]

| Precision (%RSD) | < 15% |[15] |

Note: Performance characteristics can vary depending on the specific instrumentation, matrix, and laboratory conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow for both soil and water samples.

G Figure 1. Analytical Workflow for Pirimicarb Residue Analysis cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis soil_sample 1. Soil Sample (10g) soil_extraction 2. Add 10mL ACN Shake 5 min soil_sample->soil_extraction soil_salts 3. Add QuEChERS Salts Shake 2 min soil_extraction->soil_salts soil_centrifuge1 4. Centrifuge 5 min @ ≥3000 rcf soil_salts->soil_centrifuge1 soil_supernatant 5. Take 1mL Supernatant soil_centrifuge1->soil_supernatant soil_dspe 6. d-SPE Cleanup (PSA, C18, MgSO₄) soil_supernatant->soil_dspe soil_centrifuge2 7. Centrifuge 2 min @ ≥5000 rcf soil_dspe->soil_centrifuge2 soil_filter 8. Filter (0.2µm) soil_centrifuge2->soil_filter analysis LC-MS/MS Analysis soil_filter->analysis water_sample 1. Water Sample (500mL) spe_condition 2. Condition C18 SPE Cartridge spe_load 3. Load Sample water_sample->spe_load spe_wash 4. Wash Cartridge spe_load->spe_wash spe_dry 5. Dry Cartridge spe_wash->spe_dry spe_elute 6. Elute with Ethyl Acetate spe_dry->spe_elute spe_evap 7. Evaporate & Reconstitute spe_elute->spe_evap spe_evap->analysis data Data Processing & Quantification analysis->data

Caption: Figure 1. Analytical Workflow for Pirimicarb Residue Analysis.

Pirimicarb Degradation Pathway

Pirimicarb can degrade in the environment through processes like photolysis.[2][16] The primary degradation pathway involves photooxidation, leading to the formation of metabolites.[16]

G Figure 2. Environmental Degradation Pathway of Pirimicarb parent Pirimicarb metabolite1 N-formylpirimicarb parent->metabolite1 Photooxidation metabolite2 N-desmethylpirimicarb metabolite1->metabolite2 Photooxidation products Further Oxygenated Products metabolite2->products

Caption: Figure 2. Environmental Degradation Pathway of Pirimicarb.

References

Application Notes and Protocols for Pirimicarb Analysis using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of various matrices for the analysis of the carbamate insecticide, pirimicarb, utilizing Solid-Phase Extraction (SPE) techniques. The protocols cover both modern dispersive SPE (d-SPE), commonly known as QuEChERS, and traditional cartridge-based SPE.

Introduction

Pirimicarb is a selective aphicide widely used in agriculture. Its determination in environmental and food samples is crucial for ensuring food safety and monitoring environmental contamination. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract cleanliness. This document outlines validated protocols for the extraction and cleanup of samples containing pirimicarb for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the performance of different SPE methods for the analysis of pirimicarb in various matrices.

Table 1: Dispersive SPE (QuEChERS) for Pirimicarb Analysis in Food Matrices

Sample MatrixSPE SorbentsAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Tomato, Cucumber, Cauliflower, Apple, Grape, Pear, Mung Bean, Peanut, Shrimpd-SPE with PSAHPLC-MS/MS74 - 110-< 10
Date Palm Fruitsd-SPE with PSA, C18EC, GCBUHPLC-MS/MS88 - 1060.01 - 0.0050.003 - 0.04
Various Foodsd-SPE with PSA and C18Not Specified70 - 1200.030.1
Fruits and Vegetablesd-SPE with PSAGC/MS and LC/MS/MS---

Table 2: Cartridge SPE for Pirimicarb Analysis in Water and Honey

Sample MatrixSPE CartridgeAnalytical MethodRecovery (%)LODLOQ
GroundwaterC18HPLC-DAD87.9 - 96.9-0.2 µg/L
Surface WaterChromabond C18, Oasis HLBGC-MS> 65-2 - 20 ng/L
HoneyFlorisil, C18LC-MS-ITPirimicarb detected after LLE, not SPE--

Experimental Protocols

Protocol 1: Dispersive SPE (QuEChERS) for Pirimicarb in Fruits and Vegetables

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive solid-phase extraction.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the fruit or vegetable sample.

  • Homogenize the sample using a high-speed blender until a uniform paste is obtained.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • For acidic pesticides or to improve stability, 1% acetic acid in acetonitrile can be used.[1]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL micro-centrifuge tube containing the d-SPE cleanup sorbents. A common combination for general-purpose cleanup is 150 mg anhydrous MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA).[2] For samples with high fatty acid content, 50 mg of C18 sorbent can also be added.[2] For pigmented samples, graphitized carbon black (GCB) may be included, but it can retain planar pesticides.

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., >10,000 rcf) for 2 minutes to pellet the sorbent and any remaining solids.

4. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant to an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange to a more volatile solvent like toluene may be necessary.

Protocol 2: Cartridge SPE for Pirimicarb in Water Samples

This protocol describes a general procedure for the extraction of pirimicarb from water samples using C18 cartridges.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 SPE cartridge (e.g., 500 mg, 6 mL) to activate the sorbent.

  • Follow with 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Pass the water sample (e.g., 100-500 mL, pH adjusted to neutral if necessary) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

3. Cartridge Washing:

  • After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.

  • Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.

4. Elution:

  • Elute the retained pirimicarb from the cartridge with a small volume of an appropriate organic solvent. A common choice is 5-10 mL of acetonitrile or methanol. The elution can be performed in one or two steps.

  • Collect the eluate in a clean collection tube.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent for the analytical instrument (e.g., acetonitrile or mobile phase for LC analysis).

  • The sample is now ready for injection.

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Sample Homogenization (Fruits, Vegetables, etc.) Extraction Liquid Extraction (e.g., with Acetonitrile) Homogenization->Extraction SPE_Cleanup SPE Cleanup (d-SPE or Cartridge) Extraction->SPE_Cleanup Transfer Supernatant Final_Extract Final Extract SPE_Cleanup->Final_Extract Elution & Concentration Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Final_Extract->Analysis

Caption: General workflow for pirimicarb analysis using SPE.

QuEChERS_dSPE_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Analysis Sample 1. Homogenized Sample (10g) + Acetonitrile (10mL) Salts 2. Add QuEChERS Salts (MgSO4, NaCl) Sample->Salts Shake 3. Shake Vigorously (1min) Salts->Shake Centrifuge1 4. Centrifuge (5min) Shake->Centrifuge1 Aliquot 5. Transfer Supernatant (1mL) to d-SPE tube Centrifuge1->Aliquot dSPE_sorbents d-SPE Sorbents (MgSO4, PSA, C18) Vortex 6. Vortex (1min) Aliquot->Vortex Centrifuge2 7. Centrifuge (2min) Vortex->Centrifuge2 Final_Extract 8. Collect Supernatant for Analysis Centrifuge2->Final_Extract

Caption: Detailed workflow of the QuEChERS (d-SPE) method.

Conclusion

The choice of SPE technique for pirimicarb analysis depends on the sample matrix, the required limit of detection, and the available instrumentation. The QuEChERS method is highly effective and efficient for a wide range of food matrices, offering good recoveries and high throughput. Traditional cartridge SPE remains a valuable tool, particularly for aqueous samples, and can be tailored with different sorbents to handle specific matrix challenges. The provided protocols and data serve as a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for the determination of pirimicarb residues.

References

Application Note: Accurate Quantitation of Pirimicarb in Complex Matrices Using Pirimicarb-d6 as an Internal Standard for Matrix Effect Correction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of pesticide residues, such as the carbamate insecticide Pirimicarb, in complex matrices like food and environmental samples is a critical task for ensuring safety and regulatory compliance.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and selectivity.[2] However, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[3][4] This phenomenon can compromise the accuracy, precision, and reproducibility of quantitative results.

The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A SIL-IS, such as Pirimicarb-d6, is an ideal internal standard because it shares nearly identical physicochemical properties and chromatographic behavior with the native analyte (Pirimicarb).[7] It co-elutes with the analyte and experiences the same degree of matrix-induced ionization changes.[3] By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations caused by the matrix effect and sample preparation can be effectively normalized, leading to highly accurate and reliable quantification.[8]

This application note provides a detailed protocol for the extraction and analysis of Pirimicarb from complex food matrices, utilizing this compound to correct for matrix effects.

Experimental Protocols

Reagents and Materials
  • Standards: Pirimicarb (≥98% purity), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

  • d-SPE Sorbent: Primary Secondary Amine (PSA)

  • Sample Matrices: Spinach, Tomato, Apple (or other relevant complex samples)

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm).

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pirimicarb and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solution (10 µg/mL): Prepare a working solution of Pirimicarb by diluting the primary stock with acetonitrile.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare a working solution of this compound by diluting its primary stock with acetonitrile. This solution will be added to all samples and calibration standards.

  • Calibration Curve Standards (1 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the Pirimicarb working standard solution with a 50:50 mixture of acetonitrile and water. Add the IS spiking solution to each standard to achieve a final constant concentration (e.g., 50 ng/mL) of this compound.

Sample Preparation (Modified QuEChERS Protocol)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for pesticide extraction from food matrices.[9][10]

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., spinach) into a 50 mL centrifuge tube.

  • Spiking: For recovery and matrix effect experiments, spike the blank samples with the Pirimicarb working standard solution. For routine analysis, add 100 µL of the Internal Standard (IS) Spiking Solution (1 µg/mL) to each sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Seal the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant.

    • Dilute with water or mobile phase as needed to minimize instrument contamination.

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.[2][11]

  • LC System: U-HPLC System

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • MRM Transitions (illustrative):

    • Pirimicarb: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

    • This compound: Precursor Ion > Product Ion 1 (Quantifier)

Protocol for Evaluating Matrix Effect

The matrix effect (ME) can be quantitatively assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solvent standard.[8][12]

  • Prepare Three Sets of Samples (n=3):

    • Set A (Neat Standard): Prepare a standard of Pirimicarb (e.g., 50 ng/mL) in a pure solvent mixture (e.g., 50:50 acetonitrile/water).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample following the protocol in section 3. Spike the final, cleaned extract with Pirimicarb to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with Pirimicarb to the same concentration as Set A before the extraction process begins.

  • Analyze all sets using the optimized LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Data Presentation

The following table presents illustrative data on the effectiveness of using this compound for correcting matrix effects and recovery in various complex food matrices.

Table 1: Illustrative Quantitative Data for Pirimicarb Analysis

MatrixAnalyteMean Recovery (RE) without Correction (%)Matrix Effect (ME) (%)Mean Recovery with IS Correction (%)RSD (%) with IS Correction
Spinach Pirimicarb6872 (Suppression)99.23.1
Tomato Pirimicarb8185 (Suppression)101.52.5
Apple Pirimicarb125130 (Enhancement)98.74.2
Solvent Pirimicarb100100 (No Effect)100.11.8

Note: Data is for illustrative purposes to demonstrate the principle of IS correction. Actual values will vary based on instrumentation, matrix, and specific protocol.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard correction.

Caption: Experimental workflow for Pirimicarb analysis using QuEChERS and LC-MS/MS.

Caption: Logic of matrix effect correction using a stable isotope-labeled internal standard.

References

Application Note: High-Throughput Analysis of Pirimicarb and its Metabolites in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the simultaneous separation and quantification of the selective carbamate insecticide pirimicarb and its primary metabolites, desmethylpirimicarb and desmethylformamido-pirimicarb, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method is suitable for the analysis of these compounds in various complex matrices, such as fruits and vegetables. The protocol includes comprehensive details on sample preparation, chromatographic conditions, and mass spectrometric detection, ensuring high sensitivity, selectivity, and reproducibility.

Introduction

Pirimicarb is a widely used aphicide in agriculture.[1] Due to its potential impact on human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for pirimicarb and its metabolites in food products.[2] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of N-methylcarbamate compounds like pirimicarb due to its high selectivity and sensitivity, overcoming the thermal instability issues associated with gas chromatography.[3] This application note presents an optimized and validated UPLC-MS/MS method for the routine analysis of pirimicarb and its key metabolites.

Chemical Structures

CompoundChemical Structure
Pirimicarb 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate
Desmethylpirimicarb [5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate
Desmethylformamido-pirimicarb (Structure not readily available in sources)

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined and effective approach for the extraction of pesticide residues from food matrices.[4]

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting-Out Liquid-Liquid Partitioning: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent.

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Dilution and Filtration: Take an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., mobile phase initial conditions), and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables summarize the optimized conditions for the separation and detection of pirimicarb and its metabolites.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Instrument Waters™ Acquity I-class plus or equivalent
Column Purospher® STAR RP-18 endcapped (2 µm) Hibar® HR 100-2.1[5]
Mobile Phase A 2 mM Ammonium formate with 0.01% formic acid in water[5]
Mobile Phase B 2 mM Ammonium formate with 0.01% formic acid in methanol[5]
Gradient A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
Flow Rate 0.25 mL/min[6]
Injection Volume 2 µL[6]
Column Temperature 50 °C[3]
Autosampler Temperature 4 °C[6]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Instrument Waters™ Xevo TQS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Interface Voltage 4.0 kV[3]
Interface Temperature 150 °C[3]
Desolvation Line Temperature 150 °C[3]
Heat Block Temperature 300 °C[3]
Collision-Induced Dissociation (CID) Gas Pressure 270 kPa[3]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Retention Times (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Pirimicarb 239.172.2, 182.3[3]2.1
Desmethylpirimicarb 225.172.21.8
Desmethylformamido-pirimicarb 253.1(Not specified in sources)1.5

Note: Retention times are illustrative and will vary depending on the specific LC system, column, and gradient conditions.

Experimental Workflow and Logical Relationships

The overall workflow for the analysis of pirimicarb and its metabolites can be visualized as a series of sequential steps from sample collection to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Extraction->Cleanup LC_Separation UPLC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Pirimicarb Analysis

Signaling Pathway and Fragmentation

The detection of pirimicarb and its metabolites by tandem mass spectrometry involves the fragmentation of the precursor ion into characteristic product ions. This fragmentation pattern is crucial for the selective and confirmatory analysis of the target compounds.

fragmentation Pirimicarb Pirimicarb [M+H]+ = m/z 239.1 Fragment1 Product Ion 1 m/z 72.2 (C4H10N+) Pirimicarb->Fragment1 Cleavage of carbamate moiety Fragment2 Product Ion 2 m/z 182.3 (C10H10N3O2+) Pirimicarb->Fragment2 Neutral loss of (CH3)2NH

Caption: Pirimicarb Fragmentation Pathway

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and sensitive analytical solution for the determination of pirimicarb and its primary metabolites in complex food matrices. The use of the QuEChERS protocol for sample preparation ensures high recovery and efficiency, while the optimized chromatographic and mass spectrometric conditions allow for excellent separation and detection at levels compliant with regulatory requirements. This method is well-suited for high-throughput laboratories conducting routine monitoring of pesticide residues.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Pirimicarb-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of Pirimicarb-d6. This deuterated internal standard is crucial for the accurate quantification of the carbamate insecticide Pirimicarb in various matrices. This document provides optimized mass spectrometry parameters, a comprehensive experimental protocol, and quantitative data to support its application in research, environmental monitoring, and food safety testing.

Introduction

Pirimicarb is a selective carbamate insecticide widely used to control aphids on a variety of crops.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pirimicarb in food and environmental samples. Accurate and sensitive analytical methods are therefore essential for monitoring its presence. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it compensates for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a comprehensive guide for the detection of this compound using LC-MS/MS.

Mass Spectrometry Parameters

The successful detection of this compound relies on optimized mass spectrometry parameters. This compound has a molecular weight of 244.32 g/mol . In positive electrospray ionization (ESI+), it forms a protonated molecule [M+H]⁺ at m/z 245.3. The fragmentation of Pirimicarb typically involves the cleavage of the carbamate bond. Given that the deuterium labels in this compound are located on the N,N-dimethylcarbamoyl group, the primary product ion will be shifted by 6 Da compared to the unlabeled Pirimicarb.

The optimized multiple reaction monitoring (MRM) transitions and associated parameters for this compound are summarized in the table below. These parameters were determined based on the known fragmentation pattern of Pirimicarb and are provided as a starting point for method development.[3]

ParameterValue
Precursor Ion (Q1) 245.3 m/z
Product Ion (Q3) - Quantifier 78.2 m/z
Product Ion (Q3) - Qualifier 182.3 m/z
Dwell Time 100 msec
Collision Energy (CE) for 78.2 m/z -22.0 eV
Collision Energy (CE) for 182.3 m/z -15.0 eV
Declustering Potential (DP) -11.0 V
Entrance Potential (EP) -10.0 V
Collision Cell Exit Potential (CXP) -13.0 V

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis for the detection of this compound.

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • QuEChERS extraction salts and cleanup tubes (or equivalent)

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Fortification: Fortify the final extract with this compound internal standard to a final concentration of 10-50 ng/mL.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4.0 kV[4]
Source Temperature 150 °C
Desolvation Temperature 300 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Collision Gas Pressure 270 kPa[4]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method for the analysis of Pirimicarb using this compound as an internal standard. Data is based on typical performance characteristics reported in the literature for similar analyses.[5][6]

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.5 - 2.0 µg/kg
Linearity (R²) > 0.995
Recovery 85 - 110%
Precision (RSD) < 15%

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the mass spectrometry detection process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile Extract Fortification Internal Standard Fortification Cleanup->Fortification LC_Separation LC Separation Fortification->LC_Separation Final Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

mass_spec_logic Pirimicarb_d6 This compound (m/z 245.3) Q1 Quadrupole 1 (Precursor Selection) Pirimicarb_d6->Q1 Collision_Cell Collision Cell (Fragmentation) Q1->Collision_Cell Selects m/z 245.3 Product_Ion_1 Product Ion 1 (m/z 78.2) Collision_Cell->Product_Ion_1 Product_Ion_2 Product Ion 2 (m/z 182.3) Collision_Cell->Product_Ion_2 Q3 Quadrupole 3 (Product Selection) Product_Ion_1->Q3 Product_Ion_2->Q3 Detector Detector Q3->Detector Selects m/z 78.2 & 182.3

Caption: Logical diagram of MRM detection for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective and sensitive approach for the detection and quantification of this compound. The provided mass spectrometry parameters and experimental protocol can be readily implemented in analytical laboratories for routine monitoring of Pirimicarb residues in a variety of sample matrices, ensuring data accuracy and reliability through the use of a stable isotope-labeled internal standard.

References

Application Notes and Protocols for the Use of Pirimicarb-d6 in Pharmacokinetic Studies of Pirimicarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimicarb is a selective carbamate insecticide widely used for the control of aphids in a variety of crops. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its efficacy and potential toxicity. The use of a stable isotope-labeled internal standard, such as Pirimicarb-d6, is essential for the accurate quantification of pirimicarb in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for conducting pharmacokinetic studies of pirimicarb in a rat model, utilizing this compound as an internal standard.

Pirimicarb acts as a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is vital for nerve function.[1][2][3][4] Its metabolism in mammals primarily involves hydrolysis of the carbamate group and subsequent demethylation, leading to major metabolites such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), 2-methylamino-5,6-dimethyl-4-hydroxypyrimidine (MDHP), and 2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP), which are primarily excreted in the urine.[5][6]

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Pirimicarb in Rats Following Oral Administration

ParameterUnitValue (Illustrative)Description
Cmax ng/mL500Maximum plasma concentration
Tmax h0.5Time to reach maximum plasma concentration
AUC(0-t) ngh/mL1500Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) ngh/mL1600Area under the plasma concentration-time curve from time 0 to infinity
t1/2 h3.8Elimination half-life[7]
CL/F L/h/kg2.5Apparent total clearance of the drug from plasma after oral administration
Vz/F L/kg10Apparent volume of distribution
F %70Oral Bioavailability (estimated based on extensive absorption)[2]

Table 2: Urinary Excretion Profile of Pirimicarb and its Major Metabolites in Rats (Illustrative Data)

Compound% of Administered Dose Excreted in Urine (0-48h)
Pirimicarb< 5%
DDHP15%
MDHP40%
ADHP20%
Total Recovery ~80% [2]

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Rats

a. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and/or Female

  • Weight: 200-250 g

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.

b. Dosing:

  • Test Article: Pirimicarb

  • Internal Standard (for bioanalysis): this compound

  • Dose Formulation: Prepare a solution or suspension of pirimicarb in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Route of Administration: Oral gavage is a common and precise method for oral administration.[5]

  • Dose Level: A representative dose based on previous toxicity studies (e.g., a fraction of the LD50) should be selected. For example, a study used 14.5 mg/kg in rats.[5]

c. Blood Sample Collection:

  • Sampling Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose to capture the absorption, distribution, and elimination phases. Suggested time points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Procedure: Collect approximately 0.2-0.3 mL of blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

d. Urine and Feces Collection:

  • Procedure: House the rats in metabolic cages to allow for the separate collection of urine and feces.

  • Collection Intervals: Collect urine and feces at intervals corresponding to the blood sampling time points (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours).

  • Storage: Record the volume of urine and the weight of feces for each interval. Store samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Analysis of Pirimicarb and its Metabolites

a. Sample Preparation:

  • Plasma Samples:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Urine Samples:

    • Thaw urine samples and centrifuge to remove any particulates.

    • Dilute the urine sample (e.g., 1:10) with water.

    • To 100 µL of the diluted urine, add 10 µL of this compound internal standard solution.

    • Directly inject an aliquot into the LC-MS/MS system or perform solid-phase extraction (SPE) for cleanup if necessary.

b. LC-MS/MS Instrumentation and Conditions (Illustrative):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate pirimicarb and its metabolites.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for pirimicarb, its metabolites (DDHP, MDHP, ADHP), and this compound. These transitions need to be optimized for the specific instrument used.

Table 3: Illustrative MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pirimicarb239.272.1
DDHP181.1110.1
MDHP167.196.1
ADHP153.182.1
This compound 245.2 78.1

Mandatory Visualizations

Pirimicarb_Metabolic_Pathway Pirimicarb Pirimicarb Metabolite1 2-dimethylamino-5,6-dimethyl- 4-hydroxypyrimidine (DDHP) Pirimicarb->Metabolite1 Hydrolysis Metabolite2 2-methylamino-5,6-dimethyl- 4-hydroxypyrimidine (MDHP) Metabolite1->Metabolite2 Demethylation Metabolite3 2-amino-5,6-dimethyl- 4-hydroxypyrimidine (ADHP) Metabolite2->Metabolite3 Demethylation PK_Study_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing Oral Gavage Administration of Pirimicarb Animal_Acclimatization->Dosing Sample_Collection Blood and Urine/Feces Sample Collection Dosing->Sample_Collection Sample_Preparation Plasma/Urine Sample Preparation (Protein Precipitation/Dilution) Sample_Collection->Sample_Preparation IS_Spiking Spiking with This compound (Internal Standard) Sample_Preparation->IS_Spiking LC_MS_MS LC-MS/MS Analysis (Quantification) IS_Spiking->LC_MS_MS PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Parameters Reporting Data Interpretation and Reporting PK_Parameters->Reporting

References

Troubleshooting & Optimization

How to improve Pirimicarb-d6 signal intensity in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pirimicarb analysis. This guide provides detailed troubleshooting advice and protocols to help you optimize the signal intensity of Pirimicarb-d6 and achieve robust, reproducible results in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (Internal Standard) signal intensity suddenly low or inconsistent?

Low or inconsistent signal intensity for an internal standard (IS) like this compound can stem from several sources. The issue can generally be categorized into two main areas: instrument performance and sample-related issues.

  • Instrumental Issues: This can include problems with the LC system (e.g., pump issues, injector variability, column degradation) or the mass spectrometer itself, such as a contaminated ion source, incorrect source parameters, or detector fatigue.[1][2]

  • Sample-Related Issues: These are often more complex and can include:

    • Degradation: The this compound standard may have degraded in solution.

    • Extraction Errors: Inconsistent sample preparation can lead to variable recovery of the internal standard.[3]

    • Matrix Effects: Components in your sample matrix (e.g., salts, sugars, lipids) can interfere with the ionization of this compound in the mass spectrometer's source, typically causing a suppression of its signal.[4] This is a very common phenomenon in LC-MS analysis.[5]

Q2: What are typical LC-MS/MS parameters for Pirimicarb analysis?

Optimizing mass spectrometer parameters is crucial for maximizing signal intensity.[6] While optimal values are instrument-dependent, the following table summarizes typical starting parameters for Pirimicarb analysis using a triple quadrupole mass spectrometer (QQQ) with an electrospray ionization (ESI) source in positive mode. For this compound, the precursor ion will be m/z 245.1.

ParameterTypical Value / RangeDescription
Parent Ion (Precursor) m/z 239.1The protonated molecule [M+H]⁺ of Pirimicarb.[7]
Product Ion (Fragment) m/z 72.1A common and stable fragment ion used for quantification (SRM/MRM).[7]
Product Ion (Fragment) m/z 195.1A secondary fragment ion that can be used for confirmation.
Capillary/Spray Voltage 3.0 - 5.5 kVVoltage applied to the ESI needle to generate a spray.[6][8]
Source Temperature 100 - 300 °CTemperature of the ion source block.[9]
Desolvation Gas Temp. 150 - 500 °CTemperature of the heated gas used to evaporate solvent from droplets.[8][9]
Desolvation Gas Flow 600 - 1000 L/hrFlow rate of the heated nitrogen gas.
Collision Energy (CE) 15 - 30 eVEnergy applied in the collision cell to fragment the precursor ion.
Nebulizer Gas Pressure 30 - 50 psiGas pressure used to create the initial aerosol spray.[10]

Q3: What is a "matrix effect" and how can it suppress my this compound signal?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, unanalyzed components from the sample matrix.[4][11] In electrospray ionization (ESI), a finite number of charges are available on the surface of sprayed droplets. If matrix components are present in high concentration, they can compete with your analyte (this compound) for these charges, leading to a reduction in the number of analyte ions that are formed and subsequently detected.[3][5] This phenomenon is known as ion suppression and is a primary cause of low signal intensity in complex samples.[12]

Q4: How can I distinguish between low recovery during sample preparation and ion suppression?

This is a critical troubleshooting step. You can perform a post-extraction spike experiment to differentiate between these two issues.

  • Prepare two samples:

    • Sample A (Pre-extraction Spike): A blank matrix sample spiked with this compound before the extraction/cleanup process.

    • Sample B (Post-extraction Spike): An identical blank matrix sample that is first extracted/cleaned. The same amount of this compound is then spiked into the final, clean extract just before injection.

  • Analyze and Compare:

    • If the signal in Sample A is significantly lower than in Sample B, it indicates a recovery problem . Your analyte is being lost during the sample preparation steps.[3]

    • If the signals in both Sample A and Sample B are low and comparable to each other (and much lower than a pure standard in solvent), it points strongly to ion suppression . The matrix components are present in the final extract and are interfering with ionization.[3][12]

Troubleshooting Guide: Low this compound Signal

Use the following logical workflow to diagnose and resolve low signal intensity.

G start Start: Low this compound Signal check_is 1. Check IS Solution (Age, Concentration, Purity) start->check_is check_instrument 2. Run System Suitability Test (e.g., pure standard) check_is->check_instrument instrument_ok Instrument Performance OK? check_instrument->instrument_ok clean_source Clean Ion Source & Capillary instrument_ok->clean_source No tune_ms 3. Optimize MS Source Parameters (Temp, Gas, Voltage) instrument_ok->tune_ms Yes clean_source->check_instrument post_spike_exp 4. Perform Post-Extraction Spike Experiment tune_ms->post_spike_exp result Low Recovery or Ion Suppression? post_spike_exp->result improve_prep Improve Sample Prep: - Optimize SPE/QuEChERS - Check pH/Solvents result->improve_prep Low Recovery tackle_suppression Address Ion Suppression: - Dilute Sample Extract - Improve Chromatography - Use Matrix-Matched Calibrants result->tackle_suppression Ion Suppression end Signal Restored improve_prep->end tackle_suppression->end

References

Technical Support Center: Troubleshooting Poor Peak Shape for Pirimicarb in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of pirimicarb by High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help identify and resolve poor peak shapes in their chromatograms.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my pirimicarb peak tailing?

Peak tailing is a common issue when analyzing basic compounds like pirimicarb, and it is often caused by secondary interactions with the stationary phase. Pirimicarb is a weak base with a pKa of approximately 4.4.[1][2] This means that at mobile phase pH values around or above 4.4, a significant portion of pirimicarb molecules will be protonated (positively charged).

Primary Cause: Silanol Interactions

Standard silica-based reversed-phase columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface.[3] These silanols can become deprotonated (negatively charged) at pH values above 3-4. The positively charged pirimicarb molecules can then interact with these negatively charged silanols through ion exchange, leading to a secondary retention mechanism that causes peak tailing.[2][3][4]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a value of 3 or below will protonate the silanol groups, minimizing their ionic interaction with the basic pirimicarb molecule.[4] A mobile phase containing a phosphate buffer at pH 3.0 has been used successfully for pirimicarb analysis.[5]

  • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups.

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-25 mM). TEA will preferentially interact with the active silanol sites, masking them from the pirimicarb analyte.[4]

  • Column Choice: Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a polymer-based column, which can offer alternative selectivity and reduced silanol interactions. Mixed-mode columns containing embedded ionic and hydrophobic groups can also be effective for retaining and separating pirimicarb.[6][7]

Q2: My pirimicarb peak is showing fronting. What are the likely causes and solutions?

Peak fronting, where the leading edge of the peak is sloped, is typically associated with sample overload or issues with the sample solvent.

Potential Causes & Solutions:

CauseSolution
Sample Overload The concentration of pirimicarb in the injected sample may be too high for the column's capacity. Solution: Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Degradation A void or channel in the column packing material can lead to peak fronting. Solution: Replace the column. Using a guard column can help extend the life of the analytical column.
Q3: I am observing split peaks for pirimicarb. How can I resolve this?

Split peaks can be caused by a number of factors, from column issues to sample preparation problems.

Troubleshooting Split Peaks:

  • Column Contamination or Blockage: The inlet frit of the column or the top of the column bed may be partially blocked by particulate matter from the sample or mobile phase.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Always filter samples and mobile phases to prevent this issue.

  • Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause the peak to split.

    • Solution: Reduce the injection volume or dissolve the sample in the mobile phase.

  • Co-elution: An interfering compound may be co-eluting with pirimicarb.

    • Solution: Adjust the mobile phase composition or gradient to improve separation. A different column chemistry may also provide the necessary selectivity.

Q4: I see unexpected peaks (ghost peaks) in my chromatogram when analyzing pirimicarb. Where are they coming from?

Ghost peaks are peaks that appear in the chromatogram but are not present in the sample. They are typically due to contamination in the HPLC system or carryover from previous injections.

Identifying and Eliminating Ghost Peaks:

  • Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the contamination is likely in the mobile phase or the HPLC system.

  • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents (HPLC or MS-grade) and water.

  • System Contamination: Flush the entire system, including the injector and detector, with a strong solvent.

  • Carryover: If the ghost peak appears after injecting a concentrated sample, it is likely due to carryover.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can help confirm and mitigate carryover.

Experimental Protocols

Below are examples of HPLC and LC-MS/MS methods that have been used for the analysis of pirimicarb.

HPLC-PDA Method for Pirimicarb

This method is suitable for the quantification of pirimicarb residues in environmental water samples.[5]

ParameterCondition
Column Luna omega C18 (specific dimensions not provided)
Mobile Phase Isocratic elution with acetonitrile and phosphate buffer (pH 3.0)
Detection Photodiode Array (PDA) at 310 nm
LC-MS/MS Method for Pirimicarb in Food Matrices

This method is designed for the rapid and simple extraction and determination of pirimicarb in various food samples.[8][9]

ParameterCondition
Column ZORBAX Eclipse XDB-C18, 50 mm x 4.6 mm i.d., 1.8 µm particle size
Mobile Phase Gradient elution (specific gradient not detailed in the abstract)
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Ion Trap Mass Spectrometer with Electrospray Ionization (ESI)
Sample Preparation: Modified QuEChERS for Food Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food.[8][9]

  • Extraction: The sample is homogenized and then extracted with acetonitrile.

  • Salting-Out Liquid-Liquid Extraction: Salts are added to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the acetonitrile extract is cleaned up using a sorbent (e.g., primary secondary amine) to remove interfering matrix components.

  • Analysis: The final extract is analyzed by HPLC or LC-MS/MS.

Visual Troubleshooting Guides

Troubleshooting Pirimicarb Peak Tailing

G Troubleshooting Pirimicarb Peak Tailing start Peak Tailing Observed cause1 Primary Cause: Silanol Interactions (Pirimicarb is a weak base, pKa ~4.4) start->cause1 solution1 Lower Mobile Phase pH (e.g., pH 3.0 with phosphate buffer) cause1->solution1 solution2 Use End-Capped Column cause1->solution2 solution3 Add Competing Base to Mobile Phase (e.g., TEA) cause1->solution3 solution4 Consider Alternative Column Chemistry cause1->solution4 end Symmetrical Peak solution1->end solution2->end solution3->end solution4->end

Caption: A flowchart for diagnosing and resolving peak tailing of pirimicarb.

General Workflow for Poor Peak Shape

G General Troubleshooting for Poor Pirimicarb Peak Shape start Poor Peak Shape (Tailing, Fronting, Splitting) check_column Check Column - Age and performance - Correctly installed? start->check_column check_mobile_phase Check Mobile Phase - pH appropriate for pirimicarb? - Freshly prepared? start->check_mobile_phase check_sample Check Sample - Concentration (overload)? - Solvent compatibility? start->check_sample check_system Check HPLC System - Leaks? - Dead volume? start->check_system solution_column Replace Column or Guard Column check_column->solution_column solution_mobile_phase Adjust pH / Remake Mobile Phase check_mobile_phase->solution_mobile_phase solution_sample Dilute Sample / Change Solvent check_sample->solution_sample solution_system Perform System Maintenance check_system->solution_system end Improved Peak Shape solution_column->end solution_mobile_phase->end solution_sample->end solution_system->end

Caption: A systematic approach to troubleshooting various peak shape issues for pirimicarb.

References

Minimizing ion suppression of Pirimicarb-d6 in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Pirimicarb-d6 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does it affect my this compound internal standard?

Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample matrix.[1] In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, leading to a decrease in the analyte's signal intensity.[1] Although stable isotope-labeled internal standards like this compound are used to compensate for matrix effects, they can also be subject to ion suppression, which can affect the accuracy and precision of your results.[1]

Q2: How can I determine if my this compound signal is being suppressed?

A common method to assess ion suppression is to compare the signal response of this compound in a post-extraction spiked blank matrix sample with its response in a neat solvent at the same concentration.[2][3] A significantly lower signal in the matrix sample indicates the presence of ion suppression.[2]

Q3: What are the general strategies to minimize ion suppression?

There are several strategies that can be employed to reduce or eliminate ion suppression, including:

  • Sample Preparation: Implementing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering matrix components.[1]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is a highly effective approach.[1][2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of this compound.[2]

  • Instrumental Parameter Optimization: Fine-tuning the ESI source parameters can significantly improve the signal intensity of your analyte.[4][5]

  • Alternative Ionization Techniques: In some cases, switching to a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression, may be beneficial.[2]

Troubleshooting Guide

Problem: The signal intensity of this compound is significantly lower in my sample matrix compared to the neat solvent.

This is a classic indication of ion suppression. The following troubleshooting steps can help you address this issue.

Step 1: Evaluate and Optimize Sample Preparation

  • Are you using a sample cleanup step? If not, consider incorporating one. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective in removing matrix components that cause ion suppression.[1]

  • Is your current cleanup method effective enough? You may need to optimize your SPE protocol (e.g., sorbent type, wash and elution solvents) or explore alternative cleanup strategies.

Step 2: Optimize Chromatographic Conditions

  • Can you improve the separation between this compound and the matrix interferences? Modifying the mobile phase composition, gradient profile, or switching to a different column chemistry can improve resolution and move the this compound peak away from the region of suppression.[1][2]

Step 3: Adjust Instrumental Parameters

  • Have you optimized your ESI source parameters? Factors such as interface temperature, desolvation line temperature, heat block temperature, and interface voltage can have a significant impact on ionization efficiency.[4][5] A systematic optimization of these parameters for this compound can lead to improved signal intensity.

Step 4: Consider Sample Dilution

  • Is your analyte concentration high enough to allow for dilution? Diluting your sample can be a simple and effective way to reduce the concentration of matrix components and alleviate ion suppression.[2] However, ensure that the diluted concentration of your analyte is still well above the limit of quantification.

Quantitative Data

Optimizing instrumental parameters is crucial for enhancing the signal intensity of Pirimicarb and its deuterated internal standard. The following table summarizes the optimized LC-MS/MS parameters that have been shown to improve the ionization efficiency and signal intensity for Pirimicarb analysis.[4][5]

ParameterOptimized Value
Interface Temperature150 °C
Desolvation Line Temperature150 °C
Heat Block Temperature300 °C
Column Oven Temperature50 °C
Collision-Induced Dissociation (CID) Gas Pressure270 kPa
Interface Voltage4.0 kV

Experimental Protocols

Protocol for Assessing Ion Suppression

This protocol allows for the quantitative evaluation of ion suppression for this compound in a specific matrix.

  • Prepare a this compound standard solution in a neat solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Prepare a blank matrix extract by subjecting a sample of the matrix without the analyte to your entire sample preparation procedure.

  • Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the neat solvent standard. This is your post-extraction spiked sample.

  • Analyze both the neat solvent standard and the post-extraction spiked sample using your LC-MS/MS method.

  • Calculate the percentage of ion suppression using the following formula: % Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Neat Solvent)) * 100

A high percentage value indicates significant ion suppression.

Visualizations

Troubleshooting Workflow for Ion Suppression

The following diagram illustrates a systematic workflow for troubleshooting and minimizing ion suppression of this compound.

IonSuppressionWorkflow start Low this compound Signal in Matrix check_suppression Assess Ion Suppression (Post-Extraction Spike) start->check_suppression optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) check_suppression->optimize_sample_prep Suppression Confirmed optimize_lc Optimize LC Method (Gradient, Column) optimize_sample_prep->optimize_lc optimize_ms Optimize MS Parameters (Source Conditions) optimize_lc->optimize_ms dilute_sample Dilute Sample optimize_ms->dilute_sample reassess_suppression Re-assess Ion Suppression dilute_sample->reassess_suppression reassess_suppression->optimize_sample_prep Suppression Persists end_success Ion Suppression Minimized reassess_suppression->end_success Suppression Mitigated end_fail Consider Alternative Ionization (e.g., APCI) reassess_suppression->end_fail If all else fails

Caption: A step-by-step workflow for troubleshooting ion suppression of this compound.

Key Factors and Mitigation Strategies for Ion Suppression

This diagram illustrates the relationship between the causes of ion suppression and the corresponding strategies to minimize their effects.

IonSuppressionFactors cause Causes of Ion Suppression Matrix Components Co-elution High Analyte Concentration mitigation Mitigation Strategies Sample Cleanup (SPE, LLE) Chromatographic Separation Sample Dilution MS Parameter Optimization Alternative Ionization (APCI) cause:f1->mitigation:f1 Remove cause:f2->mitigation:f2 Improve cause:f3->mitigation:f3 Reduce cause->mitigation:f4 Enhance Ionization cause->mitigation:f5 Change Mechanism

Caption: Relationship between causes and mitigation strategies for ion suppression.

References

Dealing with co-eluting interferences in pirimicarb analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during pirimicarb analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in pirimicarb analysis?

Co-eluting interferences in pirimicarb analysis are highly matrix-dependent. In complex matrices such as fruits, vegetables, and fatty samples, common interferences include:

  • Pigments: Chlorophylls and carotenoids are prevalent in green leafy vegetables and can interfere with the analysis.

  • Sugars and Organic Acids: Abundant in fruits like strawberries, these compounds can cause matrix effects.

  • Lipids and Fats: In fatty matrices like olives, sunflower seeds, and nuts, lipids are a significant source of interference.[1][2]

  • Other Pesticides: In multi-residue analysis, other pesticides with similar physicochemical properties may co-elute with pirimicarb or its metabolites.

Q2: What are the primary metabolites of pirimicarb that I should also monitor?

The two primary metabolites of pirimicarb that are often included in residue analysis are:

  • Desmethyl-pirimicarb

  • Desmethylformamido-pirimicarb[3][4]

These metabolites can also be subject to co-eluting interferences.

Q3: Which analytical technique is more suitable for pirimicarb analysis, GC-MS or LC-MS/MS?

Both GC-MS and LC-MS/MS can be used for pirimicarb analysis. However, LC-MS/MS is often preferred for the following reasons:

  • Thermal Stability: Pirimicarb is a carbamate pesticide and can be susceptible to thermal degradation in the hot injector of a gas chromatograph. LC-MS/MS analysis is performed at lower temperatures, minimizing the risk of degradation.[5]

  • Polarity: Pirimicarb and its metabolites are relatively polar, making them well-suited for reversed-phase liquid chromatography.

  • Selectivity and Sensitivity: LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), offers high selectivity and sensitivity, which is crucial for detecting low levels of pirimicarb in complex matrices and resolving it from interferences.[3][4]

GC-MS/MS can also be effective, especially for multi-residue methods that include a wide range of pesticides.[6][7]

Q4: What is the QuEChERS method, and why is it recommended for pirimicarb analysis?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food matrices. It involves a simple two-step process:

  • Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) and a salt mixture. This step partitions the pesticides into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then cleaned up using a mixture of sorbents to remove interfering matrix components.[8]

QuEChERS is highly recommended for pirimicarb analysis because it is efficient at extracting pirimicarb and its metabolites while effectively removing many common matrix interferences.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic pirimicarb molecule and acidic silanol groups on the column.- Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure pirimicarb is in its protonated form.
Peak Fronting Column overload or sample solvent being stronger than the mobile phase.- Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
Broad Peaks Column degradation, extra-column volume, or a blocked frit.- Check for system leaks.- Use shorter, narrower-bore tubing to connect the column to the detector.- Replace the column if it has degraded.- Back-flush the column to remove any blockages from the inlet frit.
Issue 2: Co-eluting Peaks and Matrix Effects

Co-eluting peaks can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.

Symptom Potential Cause Troubleshooting Steps
Inconsistent results between samples and standards Matrix effects (ion suppression or enhancement).- Optimize Sample Cleanup: Use appropriate d-SPE sorbents for your matrix (see Experimental Protocols). For high-fat matrices, consider using C18 or Z-Sep sorbents.[9] For pigmented matrices, graphitized carbon black (GCB) can be effective, but be aware it may retain planar pesticides.[10]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.[7]- Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard for pirimicarb to correct for matrix effects and variations in extraction recovery.
Unresolved peaks in the chromatogram Co-eluting interferences with similar retention times to pirimicarb or its metabolites.- Optimize Chromatographic Conditions: - Mobile Phase Gradient: Adjust the gradient slope to improve separation. A shallower gradient can increase resolution. - Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or additives (e.g., formic acid, ammonium formate) to alter selectivity. - Column Chemistry: Test different stationary phases (e.g., C18, phenyl-hexyl) to find one that provides better separation for your specific matrix.- Enhance MS/MS Selectivity: Use highly specific MRM transitions for pirimicarb and its metabolites to distinguish them from co-eluting interferences.[3][4]
Issue 3: "Ghost Peaks" Appearing in Blank Runs

Ghost peaks are unexpected peaks that appear in blank injections and can be mistaken for co-eluting interferences.

Symptom Potential Cause Troubleshooting Steps
Peaks in blank injections Carryover from previous injections, contaminated mobile phase, or system contamination.- Injector Cleaning: Implement a rigorous needle wash program for the autosampler, using a strong solvent to clean the injection port and needle between runs.- Mobile Phase Quality: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly. Contaminants can accumulate in the mobile phase and elute as ghost peaks during a gradient run.[11][12][13]- System Flush: Flush the entire LC system with a strong solvent to remove any accumulated contaminants.- Check for Contaminated Vials/Caps: Run a blank with a new, clean vial and cap to rule out contamination from these sources.[12]

Experimental Protocols

QuEChERS Sample Preparation for Pirimicarb in Plant-Based Matrices

This protocol is a general guideline and may need to be optimized for specific matrices.

a. Extraction and Partitioning:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

b. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing the appropriate sorbents.

    • For general fruit and vegetable matrices: 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • For high-fat matrices (e.g., avocado, nuts): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[1]

    • For pigmented matrices (e.g., spinach, peppers): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg Graphitized Carbon Black (GCB). Note: Test for recovery of planar pesticides like pirimicarb with GCB.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Optimized LC-MS/MS Parameters for Pirimicarb and its Metabolites

The following parameters are a starting point and should be optimized for your specific instrument and application.[5]

Parameter Optimized Value
Column C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Interface Temperature 150-400 °C (analyte dependent)
Desolvation Line Temp. 150-200 °C (analyte dependent)
Heat Block Temperature 100-300 °C (analyte dependent)
CID Gas Pressure ~270 kPa
Interface Voltage ~4.0 kV

MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Pirimicarb239.1182.172.1
Desmethyl-pirimicarb225.1168.172.1
Desmethylformamido-pirimicarb211.1154.158.1

Note: These are example transitions and should be optimized on your specific mass spectrometer.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end End start Analytical Issue (e.g., Co-elution, Poor Peak Shape) check_blanks Inject Blank (Solvent/Matrix) start->check_blanks ghost_peaks Ghost Peaks Detected? check_blanks->ghost_peaks review_chromatogram Review Chromatogram (Peak Shape, Resolution) poor_shape Poor Peak Shape? review_chromatogram->poor_shape ghost_peaks->review_chromatogram No clean_system Clean System & Check Solvents ghost_peaks->clean_system Yes coelution Co-elution/ Matrix Effects? poor_shape->coelution No optimize_lc Optimize LC Method (Gradient, Column) poor_shape->optimize_lc Yes optimize_cleanup Optimize Sample Cleanup (d-SPE Sorbents) coelution->optimize_cleanup Yes end Problem Resolved clean_system->end optimize_lc->end use_istd Use Matrix-Matched Stds or Isotope-Labeled ISTD optimize_cleanup->use_istd use_istd->end

Caption: Troubleshooting workflow for co-eluting interferences.

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis homogenize Homogenize Sample add_solvent Add Acetonitrile homogenize->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant to d-SPE Tube centrifuge1->transfer vortex Vortex transfer->vortex centrifuge2 Centrifuge vortex->centrifuge2 analyze Analyze Supernatant by LC-MS/MS or GC-MS/MS centrifuge2->analyze

Caption: QuEChERS sample preparation workflow for pirimicarb analysis.

References

How to address retention time shifts for Pirimicarb-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts during the analysis of Pirimicarb-d6.

Troubleshooting Guide: Retention Time Shifts for this compound

Question: My retention time for this compound is shifting. What are the potential causes and how can I resolve them?

Retention time (RT) shifts for this compound, a common internal standard for the analysis of the insecticide Pirimicarb, can compromise the accuracy and precision of your results. The following table summarizes the most common causes of RT shifts and provides systematic troubleshooting steps.

Table 1: Troubleshooting Retention Time Shifts for this compound

Potential Cause Observation Recommended Solution(s)
Chromatographic System Issues
Leaks in the LC systemGradual or sudden decrease in retention time and pressure fluctuations.Check all fittings and connections for leaks. Perform a system pressure test.
Inconsistent mobile phase compositionGradual drift in retention time over a sequence of injections.Prepare fresh mobile phase daily. Ensure accurate mixing of solvents. Use a high-quality solvent mixer.
Inadequate mobile phase degassingUnstable baseline, pressure fluctuations, and erratic retention times.Degas the mobile phase using an online degasser, sonication, or helium sparging.
Fluctuations in column temperatureGradual drift in retention time, often correlated with changes in ambient temperature. Retention time typically decreases with increasing temperature.[1]Use a column oven to maintain a constant and consistent temperature.
Pump malfunctionInconsistent flow rate leading to variable retention times.Check pump seals and check valves for wear and tear. Perform a flow rate accuracy test.
Column-Related Issues
Column aging or degradationGradual decrease in retention time, peak broadening, and loss of resolution.Replace the column with a new one of the same type.
Column contaminationIncreased backpressure, peak tailing, and retention time shifts.Flush the column with a strong solvent. If the problem persists, replace the column.
Column equilibrationRetention time drift, especially at the beginning of a new analytical run.Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the analytical sequence.
Sample and Method-Related Issues
Matrix effectsShift in retention time when analyzing sample extracts compared to pure standards. This can be caused by co-eluting matrix components.[2]Dilute the sample extract, use matrix-matched calibration standards, or employ more effective sample cleanup procedures like Solid Phase Extraction (SPE).
Isotopic effect of deuterationThis compound consistently elutes slightly earlier than Pirimicarb. This is an expected phenomenon.[3]This is not an error. The retention time difference should be consistent. Establish separate integration windows for Pirimicarb and this compound during method validation.
Injection volumeVariations in retention time, especially for early eluting peaks, if the injection solvent has a different elution strength than the mobile phase.Use the mobile phase as the injection solvent whenever possible. Keep the injection volume consistent.

Experimental Protocols

Question: How can I perform a system suitability test to ensure my LC-MS/MS system is ready for this compound analysis?

A system suitability test (SST) is crucial to verify that your chromatography system is performing adequately before running your samples. The following is a detailed protocol for an SST for the analysis of Pirimicarb and this compound.

Experimental Protocol: System Suitability Test for Pirimicarb Analysis

1. Objective: To verify the performance of the LC-MS/MS system for the quantitative analysis of Pirimicarb, using this compound as an internal standard.

2. Materials:

  • Pirimicarb analytical standard

  • This compound analytical standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium formate

3. Preparation of SST Solution:

  • Prepare a stock solution of Pirimicarb and this compound in acetonitrile.

  • Prepare a working SST solution by diluting the stock solutions to a final concentration that is representative of the mid-point of your calibration curve (e.g., 50 ng/mL). The solvent for the final dilution should be similar to the initial mobile phase conditions.

4. LC-MS/MS Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 10 mM ammonium formate

  • Mobile Phase B: Methanol or Acetonitrile with 10 mM ammonium formate

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor at least two transitions for both Pirimicarb and this compound.

5. SST Procedure:

  • Equilibrate the LC system until a stable baseline is achieved.

  • Inject the SST solution at least five times consecutively at the beginning of the analytical run.

6. Acceptance Criteria: The following parameters should be evaluated, with suggested acceptance criteria based on SANTE/11312/2021 guidelines.[4][5][6]

Table 2: System Suitability Test Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Retention Time (RT) Precision Relative Standard Deviation (RSD) of the retention times for both Pirimicarb and this compound should be ≤ 0.5%. The retention time of the analyte in a sample should be within ±0.1 minutes of the retention time of the calibration standard.[4][5][6]
Peak Area Precision RSD of the peak areas for both Pirimicarb and this compound should be ≤ 15%.
Peak Shape Tailing factor (asymmetry factor) should be between 0.8 and 1.5.
Signal-to-Noise Ratio (S/N) S/N ratio should be ≥ 10 for the lowest calibration standard.

Frequently Asked Questions (FAQs)

Question: Is it normal for this compound to have a different retention time than Pirimicarb?

Yes, it is a well-documented phenomenon that deuterated internal standards can have slightly different retention times compared to their non-deuterated counterparts.[3] This is due to the "isotope effect," where the substitution of hydrogen with the heavier deuterium can lead to minor changes in the molecule's physicochemical properties, such as its polarity. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogues.[1] The key is that this retention time difference should be consistent and reproducible.

Question: What is an acceptable retention time shift for this compound during an analytical run?

According to the SANTE/11312/2021 guidelines for pesticide residue analysis, the retention time of an analyte in a sample should be within ±0.1 minutes of the retention time of the corresponding analyte in a calibration standard from the same sequence.[4][5][6] This tolerance should be applied to both Pirimicarb and this compound.

Question: How can matrix effects influence the retention time of this compound?

Matrix effects occur when components of the sample matrix co-elute with the analyte of interest, impacting its ionization efficiency in the mass spectrometer.[2] While matrix effects are primarily known to cause ion suppression or enhancement, they can also indirectly lead to retention time shifts. High concentrations of co-eluting matrix components can interact with the stationary phase of the column, altering its chemistry and leading to a shift in the retention of analytes. To mitigate this, it is important to use effective sample preparation techniques and to use matrix-matched standards for calibration to accurately assess any potential shifts.

Visualizations

TroubleshootingWorkflow start Retention Time Shift Observed for this compound check_system Check Chromatographic System (Leaks, Pump, Temperature) start->check_system system_issue System Issue Identified? check_system->system_issue resolve_system Resolve System Issue (e.g., Fix Leak, Service Pump) system_issue->resolve_system Yes check_column Evaluate Column Performance (Age, Contamination, Equilibration) system_issue->check_column No resolve_system->check_system column_issue Column Issue Identified? check_column->column_issue resolve_column Resolve Column Issue (e.g., Flush or Replace Column) column_issue->resolve_column Yes check_method Review Method and Sample Prep (Matrix Effects, Injection Solvent) column_issue->check_method No resolve_column->check_column method_issue Method/Sample Issue Identified? check_method->method_issue resolve_method Optimize Method/Sample Prep (e.g., Dilute Sample, Use Matrix-Matched Standards) method_issue->resolve_method Yes end Retention Time Stable method_issue->end No resolve_method->check_method

Caption: Troubleshooting workflow for addressing retention time shifts of this compound.

CauseEffect cluster_cause Potential Causes cluster_effect Observed Effects on Retention Time C1 System Leaks E1 Sudden Decrease C1->E1 can cause C2 Temperature Fluctuations E2 Gradual Drift C2->E2 can cause C3 Inconsistent Mobile Phase C3->E2 can cause E3 Erratic Shifts C3->E3 can cause C4 Column Degradation C4->E2 can cause C5 Matrix Effects C5->E2 can cause

Caption: Relationship between causes and their effects on retention time.

References

Technical Support Center: Optimization of Collision Energy for Pirimicarb-d6 MRM Transitions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) transitions for Pirimicarb-d6. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate quantification of this internal standard in various matrices.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of collision energy for this compound MRM transitions.

Issue Potential Cause Recommended Solution
No or Low Signal for this compound 1. Incorrect precursor ion selection. 2. Suboptimal ionization source parameters. 3. Instrument contamination. 4. This compound standard degradation.1. Verify the precursor ion for this compound is correctly set to m/z 245.3. 2. Optimize source parameters such as capillary voltage, gas flow, and temperature.[1] 3. Clean the ion source and mass spectrometer inlet.[2] 4. Prepare a fresh this compound standard solution. Pirimicarb is unstable in aqueous solutions exposed to UV light.[3]
Inconsistent or Unstable Signal 1. Fluctuations in LC pump pressure. 2. Inconsistent ionization. 3. Matrix effects from the sample.[2]1. Check the LC system for leaks and ensure proper pump performance. 2. Ensure a stable spray in the ion source. 3. Dilute the sample or improve sample cleanup to minimize matrix interference.[4]
Poor Fragmentation/Low Product Ion Intensity 1. Non-optimal collision energy. 2. Incorrect product ion selection.1. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ions.[5] 2. Verify the correct product ions for this compound are being monitored (m/z 72.2 and 182.3).[1]
Chromatographic Peak Tailing or Splitting 1. Column degradation or contamination. 2. Incompatible mobile phase. 3. Issues with the injection process.1. Replace or clean the analytical column. 2. Ensure the mobile phase pH and composition are appropriate for the analyte and column. 3. Check the autosampler for proper operation and ensure the injection volume is appropriate.
Retention Time Shift for this compound 1. "Isotope effect" where the deuterated standard elutes slightly earlier than the non-deuterated analyte. 2. Changes in mobile phase composition or flow rate. 3. Column aging.1. This is a known phenomenon. Ensure the integration window is wide enough to capture the this compound peak. 2. Prepare fresh mobile phase and verify the LC pump is delivering a consistent flow rate. 3. Monitor retention times over the column's lifetime and re-equilibrate or replace as needed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The recommended precursor ion for this compound is [M+H]+ at m/z 245.3. Based on the fragmentation of non-deuterated Pirimicarb, the most abundant and stable product ions are m/z 72.2 and m/z 182.3.[1] Therefore, the recommended MRM transitions are 245.3 -> 72.2 for quantification and 245.3 -> 182.3 for confirmation.

Q2: How do I determine the optimal collision energy for each transition?

A2: The optimal collision energy is determined experimentally by infusing a standard solution of this compound into the mass spectrometer and ramping the collision energy over a range (e.g., 5-40 eV). The collision energy that produces the highest intensity for a specific product ion is considered the optimum for that transition.[5][6]

This compound MRM Transition Parameters (Predicted)

Precursor Ion (m/z) Product Ion (m/z) Proposed Collision Energy (eV) Purpose
245.3 72.2 ~15 - 25 Quantification
245.3 182.3 ~10 - 20 Confirmation

Note: These collision energy values are based on the optimization for non-deuterated Pirimicarb and should be experimentally verified for this compound.[1]

Q3: What is the expected fragmentation pattern of this compound?

A3: The fragmentation of this compound is expected to be identical to that of Pirimicarb. The product ion at m/z 72.2 corresponds to the cleavage of the carbamate moiety, resulting in the [C4H10N]+ fragment. The product ion at m/z 182.3 is formed by the loss of the N-dimethylcarbamoyl group.[1]

Q4: Can I use the same collision energy for both the quantification and confirmation transitions?

A4: While you can use a single collision energy, it is generally not recommended. The optimal collision energy to produce the most intense signal is often different for different product ions. Therefore, it is best to determine and use the specific optimal collision energy for each MRM transition to maximize sensitivity.[7]

Q5: Why is my deuterated internal standard (this compound) eluting at a slightly different retention time than my non-deuterated analyte?

A5: This is a known chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the subtle differences in physicochemical properties imparted by the heavier isotope. This is generally a minor shift and can be accounted for by ensuring your peak integration windows are set appropriately.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound

Objective: To determine the optimal collision energy for the MRM transitions of this compound.

Materials:

  • This compound standard solution (1 µg/mL in methanol)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

  • Syringe pump for direct infusion

Methodology:

  • Direct Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Precursor Ion Selection: In the MS method, set the precursor ion for this compound to m/z 245.3.

  • Product Ion Scan: Perform a product ion scan to confirm the major fragment ions (expected around m/z 72.2 and 182.3).

  • Collision Energy Ramp:

    • Set up an experiment to monitor the intensity of the primary product ion (m/z 72.2) while ramping the collision energy from a low value to a high value (e.g., 5 to 40 eV in 2 eV increments).

    • Repeat the process for the secondary product ion (m/z 182.3).

  • Data Analysis: Plot the intensity of each product ion as a function of the collision energy. The collision energy that yields the maximum intensity for each product ion is the optimal collision energy for that specific MRM transition.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_ms_setup MS Method Setup cluster_optimization Optimization cluster_analysis Data Analysis Standard Prepare this compound Standard Solution Infusion Direct Infusion into MS Standard->Infusion Precursor Select Precursor Ion (m/z 245.3) Infusion->Precursor Product Identify Product Ions Precursor->Product Ramp Ramp Collision Energy (CE) Product->Ramp Monitor Monitor Product Ion Intensity Ramp->Monitor Plot Plot Intensity vs. CE Monitor->Plot OptimalCE Determine Optimal CE Plot->OptimalCE

Caption: Workflow for Collision Energy Optimization.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application Analyte This compound Optimization Collision Energy Optimization Analyte->Optimization Instrument LC-MS/MS System Instrument->Optimization Quant_Transition Optimized Quant Transition (245.3 -> 72.2) Optimization->Quant_Transition Qual_Transition Optimized Qual Transition (245.3 -> 182.3) Optimization->Qual_Transition Analysis Quantitative Analysis Quant_Transition->Analysis Qual_Transition->Analysis

Caption: Logical Relationship of Optimization Process.

References

Improving the limit of quantification for pirimicarb analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of quantification (LOQ) for pirimicarb analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Quantification (LOQ) for pirimicarb analysis in food matrices?

A1: The LOQ for pirimicarb can vary depending on the matrix, sample preparation method, and analytical instrumentation. However, with modern LC-MS/MS methods, LOQs are typically in the low µg/kg range. For instance, a modified QuEChERS method followed by HPLC-MS/MS has achieved LOQs lower than 10 µg/kg in various food matrices such as tomato, cucumber, apple, and grape.[1] Another study reported a quantification limit of 5 µg/kg in pears.[2] For fruits and vegetables like plums, peas, and beans, a method was developed with an LOQ of 0.05 mg/kg for plums and a lower LOQ for other commodities.[3]

Q2: Which analytical technique is most suitable for achieving a low LOQ for pirimicarb?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective detection of pirimicarb and its metabolites.[2][4] Gas chromatography (GC) can also be used, but pirimicarb, being a carbamate insecticide, can be prone to thermal degradation in the GC inlet, which makes liquid chromatography a more suitable method.[4]

Q3: What are the common metabolites of pirimicarb that I should consider in my analysis?

A3: The primary metabolites of pirimicarb that are often included in analytical methods are its desmethyl and desmethylformamido derivatives.[3] A comprehensive analysis should ideally monitor the parent compound, pirimicarb, as well as pirimicarb-desmethyl and pirimicarb-desmethyl-formamido.[4][5]

Q4: How stable is pirimicarb in aqueous solutions and extracts?

A4: Pirimicarb is unstable in aqueous solutions when exposed to UV light, with a half-life of less than a day.[6] It is also susceptible to hydrolysis when boiled with strong acids and alkalis.[6] However, in properly stored extracts, pirimicarb and its metabolites have been shown to be stable for at least 7 days.[3] It is advisable to store standards and extracts in a cool, dark place and to analyze them as soon as possible after preparation.

Troubleshooting Guides

This section provides solutions to common problems encountered during pirimicarb analysis that can affect the limit of quantification.

Issue 1: Poor Sensitivity / High LOQ
Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometry (MS) ParametersOptimize MS parameters: Systematically optimize parameters such as interface temperature, desolvation line temperature, heat block temperature, and collision-induced dissociation (CID) gas pressure.[4][5] For pirimicarb, high signal intensity has been observed at interface temperatures of 150 °C and 400 °C and a heat block temperature of 300 °C.[4][5] A CID gas pressure of 270 kPa and an interface voltage of 4.0 kV have also been shown to produce high ionization efficiency.[4][5]
Inefficient Sample ExtractionReview your extraction procedure: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and has been shown to be effective for pirimicarb.[1] Ensure that the salting-out and dispersive solid-phase extraction (d-SPE) steps are performed correctly. For certain matrices, a simple extraction with a solvent like ethyl acetate or methanol followed by direct injection (with dilution) can also be effective.[2][3]
Matrix EffectsAssess and mitigate matrix effects: Matrix effects, where co-extracted compounds suppress or enhance the ionization of the analyte, are a common issue in LC-MS/MS analysis.[7][8] To address this, use matrix-matched calibration curves for quantification.[8] Further dilution of the sample extract can also help to reduce matrix effects.[9]
Poor Chromatographic Peak ShapeOptimize chromatographic conditions: Ensure your mobile phase composition and gradient are optimized for good peak shape and retention of pirimicarb. A C18 column is commonly used for separation.[10] Check for column degradation and ensure the system is properly equilibrated.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or ReagentsUse high-purity solvents and reagents: Ensure that all solvents (e.g., acetonitrile, methanol, water) and reagents are of high purity (e.g., LC-MS grade).
Interference from the Sample MatrixImprove sample cleanup: If the background is high due to the complexity of the matrix, consider a more rigorous cleanup step. This could involve using different d-SPE sorbents in your QuEChERS protocol or employing solid-phase extraction (SPE) with cartridges like C18 or Florisil.
Instrument ContaminationClean the mass spectrometer: A high background can be a sign of a contaminated ion source or mass spectrometer. Follow the manufacturer's instructions for cleaning the instrument components.
Issue 3: Inconsistent Results/Poor Reproducibility
Possible Cause Troubleshooting Step
Variability in Sample HomogenizationEnsure thorough sample homogenization: Inconsistent results can arise from non-homogeneous samples, especially with solid matrices like fruits and vegetables. Ensure your sample homogenization procedure is robust and consistent for all samples.
Analyte DegradationCheck for degradation during sample processing: Pirimicarb can be sensitive to pH and light.[6][11] Ensure that the pH of your extraction solvent is appropriate and protect your samples from light, especially during long extraction procedures.
Inconsistent Pipetting or DilutionVerify pipettes and dilution procedures: Inaccurate or inconsistent pipetting can lead to significant variability. Regularly calibrate your pipettes and ensure that all dilutions are performed carefully and consistently.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Pirimicarb Analysis

ParameterOptimized ValueReference
Interface Temperature150 °C and 400 °C[4][5]
Desolvation Line Temperature150 °C[4][5]
Heat Block Temperature300 °C[4][5]
Column Oven Temperature40 °C and 50 °C[4][5]
CID Gas Pressure270 kPa[4][5]
Interface Voltage4.0 kV[4][5]

Table 2: Reported Limits of Quantification (LOQ) for Pirimicarb in Various Matrices

MatrixLOQAnalytical MethodReference
Tomato, Cucumber, Cauliflower, Apple, Grape, Pear, Mung Bean, Peanut, Shrimp< 10 µg/kgHPLC-MS/MS with modified QuEChERS[1]
Pears5 µg/kgLC-ESI-MS/MS with direct injection[2]
Plums0.05 mg/kgLC-ESI-MS/MS with ethyl acetate extraction[3]
Peas, Green Beans, Broad Beans, Carrots, Swedes< 0.0015 mg/kg (LOD)LC-ESI-MS/MS with ethyl acetate extraction[3]
Fruit, Vegetable, Green Tea0.5–5.0 µg/kgQTRAP LC-MS/MS with QuEChERS[10]

Experimental Protocols

Protocol 1: Modified QuEChERS Sample Preparation for Food Matrices

This protocol is based on a method for the simultaneous analysis of pirimicarb and other pesticides in various food matrices.[1]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of a suitable d-SPE sorbent (e.g., PSA - primary secondary amine).

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Take the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following is a general starting point for LC-MS/MS analysis. Parameters should be optimized for your specific instrument and application.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Methanol or acetonitrile.[4][12]

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute pirimicarb. A typical gradient might be from 5% B to 95% B over several minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS Detection: Use positive electrospray ionization (ESI+) and monitor the appropriate precursor and product ion transitions for pirimicarb and its metabolites in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Pirimicarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_review Data Review & Reporting Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting-Out (MgSO4, NaCl) Extraction->SaltingOut dSPE Dispersive SPE Cleanup SaltingOut->dSPE FinalExtract Final Extract for Analysis dSPE->FinalExtract LC_Separation LC Separation (C18 Column) FinalExtract->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Results Final Results (Concentration) Data_Processing->Results

Caption: Workflow for pirimicarb analysis from sample preparation to final results.

Troubleshooting_LOQ cluster_instrument Instrumental Issues cluster_method Methodological Issues Start High LOQ or Poor Sensitivity CheckMS Check MS Parameters Start->CheckMS Is the signal intensity low? CheckChroma Check Chromatography Start->CheckChroma Is the peak shape poor? CheckExtraction Review Extraction Efficiency Start->CheckExtraction Are recoveries low? CheckCleanup Improve Sample Cleanup Start->CheckCleanup Is the baseline noisy? CheckMatrix Evaluate Matrix Effects Start->CheckMatrix Are results inconsistent between matrices? Sol_MS Optimize source and collision parameters. CheckMS->Sol_MS Sol_Chroma Optimize mobile phase, gradient, and column. CheckChroma->Sol_Chroma Sol_Extraction Consider alternative solvents or methods (e.g., QuEChERS). CheckExtraction->Sol_Extraction Sol_Cleanup Use d-SPE or SPE with appropriate sorbents. CheckCleanup->Sol_Cleanup Sol_Matrix Use matrix-matched standards or dilute the extract. CheckMatrix->Sol_Matrix

Caption: Troubleshooting decision tree for a high limit of quantification (LOQ).

References

Technical Support Center: Enhancing the Robustness of Pirimicarb Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of the insecticide pirimicarb.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a direct question-and-answer format.

Sample Preparation

QuestionPotential CausesRecommended Solutions
Why am I experiencing low recovery of pirimicarb during QuEChERS extraction? Incomplete Extraction: Insufficient shaking or homogenization can lead to incomplete extraction of pirimicarb from the sample matrix. pH-dependent Degradation: Pirimicarb is a carbamate insecticide and can be susceptible to degradation at certain pH values. The use of an unbuffered QuEChERS method might lead to pH variations.[1] Strong Adsorption to Matrix Components: Certain sample matrices might contain components that strongly adsorb pirimicarb, preventing its complete extraction.Optimize Homogenization: Ensure thorough homogenization of the sample before extraction. Increase shaking time and intensity. Use Buffered QuEChERS: Employ buffered QuEChERS methods, such as the AOAC Official Method 2007.01 (acetate-buffered) or the European Standard EN 15662 (citrate-buffered), to maintain a stable pH during extraction.[1][2] Matrix-Specific Modifications: For challenging matrices, consider modifications to the extraction solvent or the addition of matrix-dispersing agents.
I'm observing significant matrix effects in my LC-MS/MS analysis. What can I do? Co-eluting Matrix Components: Complex sample matrices can contain compounds that co-elute with pirimicarb, causing ion suppression or enhancement in the mass spectrometer.[3] Insufficient Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS method may not be sufficient to remove all interfering matrix components.Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[3] Optimize d-SPE Cleanup: Test different d-SPE sorbents. For example, graphitized carbon black (GCB) can be effective in removing pigments and sterols, while C18 can remove lipids.[4] Dilution of the Final Extract: Diluting the final extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Chromatography

QuestionPotential CausesRecommended Solutions
My pirimicarb peak shape is poor (e.g., tailing, fronting). What could be the issue? Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Secondary Interactions: Interactions between the basic pirimicarb molecule and acidic silanol groups on the surface of the HPLC column packing can cause peak tailing. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of pirimicarb and its interaction with the stationary phase.Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. Use a Base-Deactivated Column: Employ a column with end-capping to minimize interactions with residual silanol groups. Adjust Mobile Phase pH: Optimize the mobile phase pH to ensure consistent ionization and good peak shape. A slightly acidic pH is often suitable for carbamates.
I am having issues with the thermal stability of pirimicarb during GC analysis. Thermal Degradation: N-methylcarbamate compounds like pirimicarb can be thermally labile and may degrade in the high temperatures of the GC inlet and column.[5]Use a Lower Inlet Temperature: Optimize the injection port temperature to the lowest possible value that still allows for efficient volatilization of pirimicarb. Employ a Shorter, Narrow-Bore Column: This can reduce the residence time of the analyte in the hot zones of the GC system. Consider Derivatization: While less common for routine analysis, derivatization can improve the thermal stability of carbamates. Prefer Liquid Chromatography: For carbamate analysis, liquid chromatography (LC) is often a more suitable technique due to the lower operating temperatures.[5]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is generally preferred for pirimicarb analysis?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most suitable technique for the analysis of pirimicarb and its metabolites.[5] This is due to its high sensitivity, selectivity, and its ability to analyze thermally labile compounds like carbamates without the need for high temperatures that can cause degradation, a common issue in gas chromatography (GC).[5]

Q2: What are the main metabolites of pirimicarb that I should consider in my analysis?

A2: The primary metabolites of pirimicarb that are often included in residue analysis are desmethyl-pirimicarb and desmethylformamido-pirimicarb.[6] It is important to monitor for these metabolites as they contribute to the total toxic residue.

Q3: How can I ensure the robustness of my analytical method for pirimicarb?

A3: To enhance method robustness, systematically evaluate the impact of small, deliberate variations in method parameters.[7][8] Key parameters to investigate include mobile phase composition and pH, column temperature, and flow rate.[7] A robust method will show minimal variation in results when these parameters are slightly altered.[8]

Q4: What are typical recovery rates I can expect for pirimicarb using the QuEChERS method?

A4: For many food matrices, recovery rates for pirimicarb using a validated QuEChERS method are typically in the range of 70% to 120%.[1][4][9] However, recoveries can be matrix-dependent, and it is crucial to validate the method for each specific matrix being analyzed.

Quantitative Data Summary

The following tables summarize typical performance data for pirimicarb analytical methods.

Table 1: Method Performance Data for Pirimicarb Analysis

Analytical MethodMatrixRecovery (%)LOQ (µg/kg)Reference
HPLC-MS/MSTomato, Cucumber, Cauliflower, Apple, Grape, Pear, Mung Bean, Peanut, Shrimp74 - 110< 10[9]
LC-MS/MSPlums83 - 1240.05 mg/kg[6]
LC-MS/MSPeas, Green Beans, Broad Beans, Carrots, Swedes83 - 1240.005 mg/kg[6]
GC-MSHuman Urine (Metabolites)-0.5 - 4[10]

Experimental Protocols

1. Modified QuEChERS Sample Preparation for Pirimicarb in Food Matrices

This protocol is a generalized procedure based on the principles of the QuEChERS method.[1][4][9]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate buffering salts (e.g., for the citrate-buffered EN 15662 method, add magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18 for general food matrices).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed for 2-5 minutes.

    • Take an aliquot of the final extract for LC-MS/MS analysis. The extract may be diluted with mobile phase prior to injection.

2. LC-MS/MS Analysis of Pirimicarb

The following are typical starting conditions for the LC-MS/MS analysis of pirimicarb.[9][11]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for pirimicarb and its metabolites. For pirimicarb, a common transition is m/z 239 -> 72.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Add Acetonitrile & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 Separate Layers dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Final Centrifugation dSPE->Centrifugation2 Remove Interferences LC_Separation LC Separation Centrifugation2->LC_Separation Inject Final Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization Data_Processing Data Processing & Reporting MS_Detection->Data_Processing Quantification Troubleshooting_Low_Recovery Start Low Pirimicarb Recovery Cause1 Incomplete Extraction? Start->Cause1 Cause2 pH-related Degradation? Start->Cause2 Cause3 Strong Matrix Adsorption? Start->Cause3 Solution1 Optimize Homogenization & Increase Shaking Time Cause1->Solution1 Solution2 Use Buffered QuEChERS (AOAC or EN method) Cause2->Solution2 Solution3 Modify Extraction Solvent or Use Matrix Dispersing Agents Cause3->Solution3

References

Validation & Comparative

A Head-to-Head Comparison of Internal Standards for Carbamate Analysis: Pirimicarb-d6 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of carbamate residues, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Pirimicarb-d6 with other internal standards commonly used in carbamate analysis, supported by experimental data and detailed protocols.

The use of internal standards is a critical practice in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for matrix effects in complex samples. In the analysis of carbamate pesticides, isotopically labeled internal standards are the gold standard, offering a chemical behavior nearly identical to their corresponding native analytes. This guide will delve into a comparison of this compound and other commercially available deuterated and ¹³C-labeled internal standards.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the target analyte, exhibit similar extraction recovery and ionization efficiency, and be clearly distinguishable by the detector. The following table summarizes key performance parameters for this compound and other selected internal standards based on available experimental data. It is important to note that direct head-to-head comparative studies for a wide range of carbamates and internal standards are limited in the public domain. The data presented here is compiled from various studies and should be considered as a guideline.

Internal StandardAnalyte(s)MatrixLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Matrix Effect (%)Recovery (%)RSD (%)
This compound Pirimicarb, Ethiofencarb, etc.Camel Milk>0.9990.0098 - 0.01100.0297 - 0.0333-12.34 to 4.83Not explicitly statedNot explicitly stated
Carbofuran-d3 Carbofuran, Carbosulfan, etc.Camel Milk>0.9980.0072 - 0.00990.0217 - 0.0301-1.58 to 8.13Not explicitly statedNot explicitly stated
¹³C-labeled Analogs Various PesticidesGeneralGenerally >0.99Analyte dependentAnalyte dependentEffectively compensatesHighLow
(e.g., ¹³C₆-Carbaryl)
Other Deuterated Analogs Various PesticidesGeneralGenerally >0.99Analyte dependentAnalyte dependentGood compensationHighLow
(e.g., Methomyl-d3)

Note: The performance of internal standards can be highly matrix-dependent. The data for this compound and Carbofuran-d3 is from a study on camel milk and may vary in other matrices like fruits, vegetables, or soil. ¹³C-labeled and other deuterated analogs are generally considered highly effective at compensating for matrix effects, leading to high accuracy and precision.

Experimental Protocols

The following is a detailed methodology for the analysis of carbamate pesticides in a food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by UHPLC-MS/MS analysis.

QuEChERS Sample Preparation
  • Homogenization: Homogenize a representative 200-300 g sample of the food matrix (e.g., fruit, vegetable).

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of a 1 µg/mL solution of this compound in acetonitrile) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for UHPLC-MS/MS analysis. A dilution with an appropriate solvent may be necessary depending on the concentration of the analytes.

UHPLC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor and product ion transitions for each carbamate and the internal standard must be optimized.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization Homogenization Weighing Weighing Homogenization->Weighing IS_Spiking IS_Spiking Weighing->IS_Spiking Extraction Extraction IS_Spiking->Extraction Centrifugation1 Centrifugation1 Extraction->Centrifugation1 dSPE dSPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant UHPLC_MSMS UHPLC_MSMS Final_Extract->UHPLC_MSMS Injection Data_Processing Data_Processing UHPLC_MSMS->Data_Processing Results Results Data_Processing->Results

Caption: Experimental workflow for carbamate analysis.

Internal_Standard_Selection cluster_types Types of Internal Standards cluster_performance Performance Evaluation IS_Choice Choice of Internal Standard (IS) Isotopically_Labeled Isotopically Labeled (e.g., this compound, ¹³C-Analogs) IS_Choice->Isotopically_Labeled Preferred Structurally_Similar Structurally Similar (Analogue Standards) IS_Choice->Structurally_Similar Alternative Correction Matrix Effects & Sample Prep Losses Isotopically_Labeled->Correction Provides best correction for Structurally_Similar->Correction Recovery Recovery Correction->Recovery RSD Reproducibility (RSD) Correction->RSD Matrix_Effect Matrix Effect Compensation Correction->Matrix_Effect Final_Selection Optimal Internal Standard Recovery->Final_Selection RSD->Final_Selection Matrix_Effect->Final_Selection

Caption: Logical considerations for internal standard selection.

A Comparative Guide to Pirimicarb Extraction Methods for Analytical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for the analysis of the carbamate insecticide, pirimicarb. The performance of each method is evaluated based on experimental data from scientific literature, offering insights into their efficiency, speed, and resource requirements. Detailed experimental protocols and visual workflows are provided to assist researchers in selecting the most suitable method for their analytical needs.

Comparison of Extraction Method Performance

The selection of an appropriate extraction method is critical for the accurate quantification of pirimicarb in various matrices. The following table summarizes the performance of several common extraction techniques based on published data. It is important to note that direct comparison can be challenging as performance metrics are often matrix and instrument-dependent.

Extraction MethodTypical Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
QuEChERS 74 - 110[1]< 10 µg/kg[1]< 10 µg/kg[1]Fast, simple, low solvent use, high throughputMatrix effects can be significant
Solid-Phase Extraction (SPE) > 801.0 - 18.0 µg/L[2]3.0 - 60.0 µg/L[2]High selectivity, clean extractsMore time-consuming, higher cost
Liquid-Liquid Extraction (LLE) 62.6 - 85.5[3]Varies widelyVaries widelySimple equipment, well-establishedLarge solvent consumption, emulsion formation
Supercritical Fluid Extraction (SFE) Generally high--"Green" method, low solvent useHigh initial instrument cost
Microwave-Assisted Extraction (MAE) 70 - 120--Fast extraction, reduced solvent useSpecialized equipment required
Ultrasound-Assisted Extraction (UAE) Often > 80--Simple, fast, low costCan be less efficient for some matrices

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on established methods found in the scientific literature and can be adapted based on the specific sample matrix and analytical instrumentation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method is widely used for the analysis of pesticides in food matrices due to its simplicity and speed.

Protocol:

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN versions, typically containing MgSO₄, NaCl, and buffering salts).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE cleanup tube containing a sorbent (e.g., PSA, C18, GCB) and MgSO₄.

    • Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup Sample Homogenized Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake1 Shake Vigorously Add_Salts->Shake1 Centrifuge1 Centrifuge Shake1->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant Add_dSPE Add to d-SPE Tube Supernatant->Add_dSPE Shake2 Shake Add_dSPE->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Analysis Analysis (LC/GC-MS) Centrifuge2->Analysis

QuEChERS Workflow
Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that isolates analytes from a complex matrix.

Protocol:

  • Sample Pre-treatment: Homogenize and dilute the sample as required. The sample may need to be filtered or centrifuged.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing a suitable solvent (e.g., methanol) followed by water or a buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analyte.

  • Elution: Elute pirimicarb from the cartridge using a small volume of a strong solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporation and Reconstitution: The eluate is often evaporated to dryness and reconstituted in a suitable solvent for analysis.

  • Analysis: The final extract is analyzed by an appropriate chromatographic technique.

Workflow Diagram:

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Pre-treated Sample Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis Analysis Evaporate->Analysis

Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids.

Protocol:

  • Sample Preparation: Homogenize the sample and place it in a separatory funnel.

  • Extraction:

    • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Shake the funnel vigorously to facilitate the transfer of pirimicarb into the organic phase.

    • Allow the layers to separate.

  • Collection: Collect the organic layer. The extraction process may be repeated to improve recovery.

  • Drying and Concentration: The collected organic phases are often dried (e.g., with anhydrous sodium sulfate) and then concentrated by evaporation.

  • Analysis: The concentrated extract is ready for analysis.

Workflow Diagram:

LLE_Workflow Sample Homogenized Sample Add_Solvent Add Immiscible Solvent Sample->Add_Solvent Shake Shake & Separate Layers Add_Solvent->Shake Collect Collect Organic Layer Shake->Collect Dry_Concentrate Dry & Concentrate Collect->Dry_Concentrate Analysis Analysis Dry_Concentrate->Analysis

Liquid-Liquid Extraction Workflow
Advanced Extraction Techniques

Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are more modern techniques that offer advantages such as reduced solvent consumption and faster extraction times. Their protocols are highly instrument-dependent.

General SFE Protocol:

  • A sample is placed in an extraction vessel.

  • Supercritical CO₂, often with a modifier like methanol, is passed through the sample.

  • The extracted analytes are collected by depressurizing the fluid.

General MAE Protocol:

  • A sample is mixed with an extraction solvent in a microwave-transparent vessel.

  • The vessel is heated using microwave energy for a short period.

  • The extract is then separated from the solid residue.

General UAE Protocol:

  • A sample is immersed in a solvent in a vessel.

  • The vessel is placed in an ultrasonic bath or an ultrasonic probe is inserted.

  • The ultrasonic waves facilitate the extraction of the analyte into the solvent.

Logical Relationship Diagram:

Advanced_Extraction_Logic cluster_advanced Advanced Extraction Principles SFE SFE (Supercritical CO₂) Principle Energy Input to Enhance Extraction SFE->Principle MAE MAE (Microwave Energy) MAE->Principle UAE UAE (Ultrasonic Waves) UAE->Principle Goal Faster & Greener Extraction Principle->Goal

Advanced Extraction Principles

References

Stability of Pirimicarb-d6 in Stock Solutions and Sample Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of analytical standards is paramount for accurate quantification. This guide provides a comparative overview of the expected stability of Pirimicarb-d6 in common laboratory stock solutions and sample extracts. The information presented is primarily based on studies of its non-labeled analog, Pirimicarb, as specific stability data for the deuterated form is limited. Deuterated standards generally exhibit similar chemical stability to their non-labeled counterparts.

Comparative Stability Overview

Pirimicarb is a carbamate insecticide that is generally stable under standard laboratory storage conditions. However, its stability can be influenced by several factors, including the solvent matrix, pH, temperature, and exposure to light.

Key Stability Influencing Factors:
  • pH: Pirimicarb is susceptible to hydrolysis, particularly under alkaline conditions. It is more stable in neutral or slightly acidic environments.

  • Temperature: Elevated temperatures can accelerate the degradation of Pirimicarb. For long-term storage, cool conditions are recommended.[1][2]

  • Light: Aqueous solutions of Pirimicarb are unstable when exposed to UV light, with a half-life of less than a day.[3] Therefore, storage in amber vials or in the dark is crucial.

  • Solvent: The choice of solvent can impact stability. While stable in many organic solvents, interactions can occur. For instance, photodegradation pathways can be influenced by the solvent used.[4]

The following table summarizes the expected stability of this compound in various conditions based on the known stability of Pirimicarb.

Solvent/MatrixStorage ConditionExpected Stability of this compoundReference
Acetonitrile (Stock Solution)2-8°C, in the darkHighGeneral chemical knowledge
Methanol (Stock Solution)2-8°C, in the darkHighGeneral chemical knowledge
Ethyl Acetate (Sample Extract)≤ -18°C, in the darkStable for at least 7 days[5][6]
Lyophilized Plant Matrix-20°C, in the darkStable for at least 6 months[7]
Aqueous Solution (Neutral pH)2-8°C, in the darkModerate[3]
Aqueous Solution (Alkaline pH)Room TemperatureLow[3][8]
Aqueous Solution (Acidic pH)Room TemperatureModerate to High[3]

Note: This table provides general guidance. The actual stability of this compound should be verified experimentally under your specific laboratory conditions.

Experimental Protocol for Stability Assessment

To ensure the accuracy of analytical results, it is recommended to perform a stability study of this compound in your specific stock solutions and sample extracts. The following is a general protocol that can be adapted to your needs.

Objective:

To determine the short-term and long-term stability of this compound in a specific solvent (e.g., acetonitrile) and a representative sample extract (e.g., QuEChERS extract of a fruit or vegetable).

Materials:
  • This compound certified reference material

  • High-purity solvent (e.g., HPLC-grade acetonitrile)

  • Representative blank sample matrix (e.g., organic spinach)

  • QuEChERS extraction salts and dSPE cleanup tubes

  • LC-MS/MS system or other suitable analytical instrumentation

  • Calibrated pipettes and volumetric flasks

  • Amber glass vials

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation Phase cluster_storage Storage Conditions cluster_analysis Analysis Phase cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution (e.g., 100 µg/mL in Acetonitrile) prep_working Prepare Working Solutions (e.g., 1 µg/mL) prep_stock->prep_working storage_stock_rt Stock Solution Room Temperature (20-25°C) prep_working->storage_stock_rt storage_stock_fridge Stock Solution Refrigerator (2-8°C) prep_working->storage_stock_fridge storage_stock_freezer Stock Solution Freezer (-20°C) prep_working->storage_stock_freezer prep_extract Prepare Fortified Sample Extracts (Spike blank extract with this compound) storage_extract_rt Sample Extract Room Temperature (20-25°C) prep_extract->storage_extract_rt storage_extract_fridge Sample Extract Refrigerator (2-8°C) prep_extract->storage_extract_fridge storage_extract_freezer Sample Extract Freezer (-20°C) prep_extract->storage_extract_freezer analysis_t0 Analyze at Time 0 storage_stock_rt->analysis_t0 Initial Analysis analysis_intervals Analyze at Predetermined Intervals (e.g., 24h, 48h, 1 week, 1 month) storage_stock_rt->analysis_intervals storage_stock_fridge->analysis_t0 Initial Analysis storage_stock_fridge->analysis_intervals storage_stock_freezer->analysis_t0 Initial Analysis storage_stock_freezer->analysis_intervals storage_extract_rt->analysis_t0 Initial Analysis storage_extract_rt->analysis_intervals storage_extract_fridge->analysis_t0 Initial Analysis storage_extract_fridge->analysis_intervals storage_extract_freezer->analysis_t0 Initial Analysis storage_extract_freezer->analysis_intervals data_processing Process Data and Calculate Recovery analysis_t0->data_processing analysis_intervals->data_processing eval Compare Results to Time 0 Determine Stability data_processing->eval

Caption: Workflow for assessing the stability of this compound.

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in the desired solvent (e.g., 100 µg/mL in acetonitrile).

    • From the stock solution, prepare a working solution at a suitable concentration for your analytical method (e.g., 1 µg/mL).

  • Preparation of Fortified Sample Extracts:

    • Extract a blank sample matrix using your standard procedure (e.g., QuEChERS).

    • Fortify aliquots of the blank extract with the this compound working solution to a known concentration.

  • Storage:

    • Dispense aliquots of the stock solution and fortified sample extracts into amber vials.

    • Store the vials under different conditions that mimic your laboratory's practices (e.g., room temperature, 4°C, -20°C).

  • Analysis:

    • Analyze one set of samples immediately after preparation (Time 0).

    • Analyze the stored samples at predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, etc.).

    • Use a validated analytical method (e.g., LC-MS/MS) for quantification.

  • Data Evaluation:

    • Calculate the concentration of this compound at each time point.

    • Compare the results to the Time 0 measurement. A common criterion for stability is that the concentration remains within ±15% of the initial concentration.

Conclusion

References

Evaluating the Performance of Pirimicarb-d6 Across Diverse LC-MS Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and pesticide residue analysis, the selection of an appropriate analytical platform is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comparative evaluation of the performance of Pirimicarb-d6, a deuterated internal standard for the carbamate insecticide Pirimicarb, across various Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. The use of stable isotope-labeled internal standards like this compound is a well-established strategy to enhance the accuracy and precision of quantitative bioanalysis by correcting for variations in sample preparation and matrix effects.[1][2]

This guide synthesizes available data to offer insights into the performance characteristics of Pirimicarb analysis, which implicitly reflects on the utility of its deuterated internal standard, on different LC-MS systems. The information is intended to aid in the selection of the most suitable analytical methodology for specific research or monitoring needs.

Data Presentation: Performance Metrics of Pirimicarb Analysis on LC-MS/MS Systems

The following table summarizes key performance parameters for the analysis of Pirimicarb from various studies utilizing LC-MS/MS platforms. While direct comparative studies of this compound are limited, the data for the parent compound, Pirimicarb, provides a strong indication of the expected performance when using its isotopically labeled internal standard. The use of an internal standard is crucial for correcting analytical variability.[2]

LC-MS PlatformMatrixSample PreparationLimit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
Agilent 6490 Triple Quadrupole LC/MSVarious Food CommoditiesQuEChERS (Acetate Buffer)0.01 mg/kgNot specifiedNot specified[3]
Not specifiedPlums, Peas, Green Beans, Broad Beans, Carrots, SwedesEthyl Acetate Extraction<0.0015 mg/kg (LOD)83-124Not specified[4][5]
HPLC-ESI-MS-MSTomato, Cucumber, Cauliflower, Apple, Grape, Pear, Mung Bean, Peanut, ShrimpModified QuEChERS<10 µg/kg74-110<9.5[6]
LC-MS-IT (Ion Trap)HoneyLLE, SPE (Florisil, C18)Not specifiedNot specifiedNot specified
LC-MS/MSSoilModified QuEChERSNot specified70-120<13[7]
AB Sciex 5500/6500 QTrap LC-MS/MSGrasshoppersQuEChERS10 ng/g846-29[8]
Triple Quad 6500 ABSciexSurface WaterSolid-Phase Extraction (SPE)0.01 ng/mL (MDL)70-120<14[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of typical experimental protocols employed for the analysis of Pirimicarb using LC-MS.

QuEChERS-based Sample Preparation for Food Matrices

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely adopted for pesticide residue analysis in food matrices.[6][10]

  • Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent. For certain applications, an online dilution setup can be used to directly inject acetonitrile extracts.[3]

  • Salting-Out: A salt mixture, typically containing anhydrous magnesium sulfate and sodium chloride or sodium acetate, is added to induce liquid-liquid partitioning and remove water.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences.

  • Analysis: The cleaned extract is then ready for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Water Samples

For aqueous samples like surface water, SPE is a common technique for sample concentration and cleanup.[9]

  • Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Sample Loading: The water sample is passed through the conditioned cartridge, where the analytes of interest are retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The target analytes are eluted from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).

  • Reconstitution: The eluate is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for Pirimicarb analysis and the logical relationship of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample Sample (e.g., Food, Water) add_is Spike with this compound (Internal Standard) sample->add_is extraction Extraction (e.g., QuEChERS, LLE) add_is->extraction cleanup Cleanup (e.g., d-SPE, SPE) extraction->cleanup lcms LC-MS/MS System (e.g., Triple Quad, Q-TOF) cleanup->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant result Final Concentration quant->result G cluster_ratio Ratio-based Quantification A_prep Sample Prep Variability (e.g., Recovery Loss) A_ion Ionization Fluctuation (Matrix Effects) A_prep->A_ion A_signal Variable MS Signal A_ion->A_signal ratio Ratio (Analyte Signal / IS Signal) A_signal->ratio IS_prep Sample Prep Variability (Similar Recovery Loss) IS_ion Ionization Fluctuation (Similar Matrix Effects) IS_prep->IS_ion IS_signal Variable MS Signal IS_ion->IS_signal IS_signal->ratio result Accurate & Precise Result ratio->result

References

Revolutionizing Pirimicarb Analysis: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of the carbamate insecticide pirimicarb is paramount in ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the superior accuracy and precision achieved through the use of an isotopic standard in conjunction with mass spectrometry. For researchers, scientists, and drug development professionals, the adoption of isotope dilution mass spectrometry (ID-MS) offers a robust solution to matrix effects and extraction inefficiencies that can plague traditional analytical approaches.

Unveiling the Superiority of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This "isotopic standard" is chemically identical to the target analyte, pirimicarb, but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13). When added to a sample at the beginning of the analytical process, the isotopic standard experiences the same sample preparation losses and ionization suppression or enhancement as the native pirimicarb. By measuring the ratio of the native analyte to the isotopic standard, highly accurate and precise quantification can be achieved, effectively nullifying the variability introduced during sample workup and analysis.

Comparative Performance Data

The following table summarizes the performance of analytical methods for pirimicarb and other carbamates, highlighting the enhanced accuracy and precision offered by methods employing isotope dilution.

Analytical MethodMatrixAnalyte(s)Accuracy (Recovery %)Precision (RSD %)Limit of Quantification (LOQ)Reference
LC-MS/MS with Isotopic Standard Human PlasmaCarbamates87-115% (at 25 & 250 pg/mL)< 20%10-158 pg/mL[1]
GC-Isotope Dilution MS SoybeansVarious Pesticides83-109%< 3% (mean recovery RSD)Not Specified[2][3]
HPLC-ESI-MS/MS Fruits & VegetablesPirimicarb & Metabolites83-124%Not Specified<0.0015 mg/kg[4]
HPLC-MS/MS (QuEChERS) Various FoodsPirimicarb & Paclobutrazol74-110%< 9.5% (intra-day)< 10 µg/kg[5]
LC-MS/MS Fruits & VegetablesCarbamates79-103%5.3-12.4%0.01 ppm[6]

Experimental Protocols: A Closer Look

The successful implementation of pirimicarb analysis using an isotopic standard relies on a meticulously executed experimental protocol. Below are detailed methodologies for a typical workflow.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

  • Homogenization: A representative 10-15 g portion of the sample (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute. The pirimicarb isotopic standard is added at this stage.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) and C18) and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 5 minutes.

  • Final Extract: The supernatant is collected, filtered through a 0.22 µm filter, and transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the high selectivity and sensitivity required for detecting and quantifying pirimicarb at low levels.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid and 5 mM ammonium formate) and methanol (or acetonitrile) is employed.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

    • MRM Transitions:

      • Pirimicarb: Precursor ion (Q1) m/z 239 → Product ions (Q3) m/z 182 and m/z 72.

      • Pirimicarb Isotopic Standard (e.g., d6): Precursor ion (Q1) m/z 245 → Product ions (Q3) m/z 188 and m/z 78.

Visualizing the Workflow and Principles

To further elucidate the analytical process and the underlying principle of isotope dilution, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification sample Homogenized Sample add_standard Addition of Pirimicarb Isotopic Standard sample->add_standard extraction Acetonitrile Extraction add_standard->extraction salting_out Salting Out (QuEChERS salts) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing ratio Ratio Calculation (Native Pirimicarb / Isotopic Standard) data_processing->ratio calibration Quantification via Calibration Curve ratio->calibration result Final Concentration calibration->result

Pirimicarb analysis workflow.

isotope_dilution_principle pirimicarb_native Pirimicarb pirimicarb_native_lost Pirimicarb pirimicarb_native->pirimicarb_native_lost Losses isotopic_standard Isotopic Standard isotopic_standard_lost Isotopic Standard isotopic_standard->isotopic_standard_lost Identical Losses ratio_label Ratio of Pirimicarb / Isotopic Standard Remains Constant

Principle of isotope dilution.

References

Safety Operating Guide

Proper Disposal of Pirimicarb-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Pirimicarb-d6, this guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and the protection of the environment.

This compound, the deuterated form of the carbamate insecticide Pirimicarb, requires careful management in a laboratory setting due to its acute toxicity and environmental hazards. Adherence to proper disposal protocols is critical to mitigate risks. This document outlines the necessary procedures for the safe disposal of this compound, targeting researchers, scientists, and drug development professionals.

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to be aware of its associated dangers before handling.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 3)[1]

  • Hazardous to the Aquatic Environment, Acute (Category 1)[1]

  • Hazardous to the Aquatic Environment, Chronic (Category 1)[1]

  • Suspected of causing cancer[2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eyeshields and face shields[1]

  • Chemical-resistant gloves[4]

  • Protective clothing[4]

  • A P2 (EN 143) respirator cartridge or equivalent[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical FormulaC₁₁D₆H₁₂N₄O₂
Molecular Weight244.32 g/mol [1]
AppearanceCrystalline solid

Table 2: Toxicological Data

TestResultSpecies
LD50 (Oral)8.2 mg/kgBobwhite quail[2]
LD50 (Oral)17.2 mg/kgMallard duck[2]
LC50 (96 hr)80 mg/LBluegill sunfish[2]
LC50 (48 hr)14 µg/LDaphnia magna[2]
EC50 (72 hr)5.9 µg/LPseudokirchneriella subcapitata (algae)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Management A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Segregate Waste A->B C Small Quantity of Aqueous Waste (<100 mL, <1 g/L) B->C E Large Quantities or Solid Waste B->E D Chemical Degradation Protocol (See Experimental Protocols) C->D Yes C->E No H Verify Neutralization (e.g., pH testing) D->H F Package as Hazardous Waste E->F Yes G Arrange for Licensed Disposal F->G J Maintain Disposal Records G->J I Dispose of Neutralized Solution (in accordance with local regulations) H->I I->J

References

Personal protective equipment for handling Pirimicarb-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Pirimicarb-d6, a deuterated analog of the carbamate insecticide Pirimicarb. Strict adherence to these procedures is essential to ensure personnel safety and minimize environmental contamination. This compound is classified as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification/Standard Source
Skin Protection Chemical-resistant glovesNitrile or Butyl rubber gloves are generally recommended for carbamate pesticides.[2][3] Due to the lack of specific permeation data for this compound, it is advisable to use gloves with a proven resistance to a broad range of chemicals.[2][3]
Protective clothingLong-sleeved lab coat or chemical-resistant suit (e.g., Tyvek).[4][4]
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards for impact resistance.[5]
Face shieldTo be worn in conjunction with goggles when there is a risk of splashing.[6]
Respiratory Protection Air-purifying respiratorA respirator with P2 (EN 143) or N95 (US) particulate filters is recommended.[6] If working with the solid form where dust may be generated, or with solutions that may produce aerosols, a respirator is crucial.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Precautionary Measures
  • Training: Ensure all personnel handling this compound are thoroughly trained on its hazards and the required safety procedures.

  • Area Designation: Designate a specific, well-ventilated area for handling this compound, preferably within a fume hood.

  • Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and in good working order.[6]

  • Spill Kit: Have a well-stocked spill kit available in the immediate vicinity. The kit should contain absorbent materials (e.g., vermiculite, sand, or kitty litter), chemical-resistant gloves, and waste disposal bags.[4]

Handling Procedure
  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Aliquoting: If working with the solid form, conduct all weighing and aliquoting within a fume hood to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Exercise extreme caution to avoid contact with skin, eyes, and clothing.

  • No Contaminated Items in Common Areas: Do not take contaminated items, including lab coats and pens, outside of the designated handling area.

Decontamination
  • Personal Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

  • Equipment Decontamination: Clean all contaminated equipment and surfaces with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Empty Container Disposal
  • Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent.[5][7]

    • Fill the container to approximately 20-25% of its volume with the solvent.[7]

    • Securely cap and shake the container for at least 30 seconds.[7]

    • Drain the rinsate into a designated hazardous waste container.[7]

    • Repeat this process two more times.[7]

  • Container Puncturing: After triple rinsing, puncture the container to prevent reuse.

  • Disposal: Dispose of the rinsed and punctured container in accordance with local, state, and federal regulations for hazardous waste.[7]

Waste Disposal
  • This compound Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, and absorbent materials from spill cleanups, must be disposed of as hazardous waste.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area and restrict access.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before entering the spill area.

  • Contain the Spill:

    • For liquid spills: Use absorbent materials like sand, vermiculite, or chemical absorbent pads to contain the spill.[8][9] Do not use combustible materials like sawdust.[8]

    • For solid spills: Carefully cover the spill with a plastic sheet to prevent the dust from becoming airborne.[9]

  • Clean Up:

    • For liquid spills: Once the liquid is absorbed, carefully scoop the contaminated material into a labeled hazardous waste container.

    • For solid spills: Gently sweep the material into a dustpan and transfer it to a labeled hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

    • Collect all cleaning materials and dispose of them as hazardous waste.

  • Report the Spill: Report the incident to the appropriate safety officer or supervisor.

Visual Workflow and Decision-Making Diagrams

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the decision-making process for spill management.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Receive & Log this compound b Review SDS & Procedures a->b c Prepare Designated Workspace & Spill Kit b->c d Don Appropriate PPE c->d e Weighing/Aliquoting in Fume Hood d->e f Solution Preparation e->f g Conduct Experiment f->g h Decontaminate Equipment & Workspace g->h i Doff & Dispose of PPE h->i j Personal Decontamination (Wash Hands) i->j k Collect this compound Waste j->k m Dispose of all Waste as Hazardous k->m l Triple Rinse Empty Containers l->m

Caption: Workflow for the safe handling of this compound.

SpillManagement start Spill Occurs assess Assess Spill Size & Risk start->assess small_spill Small, manageable spill? assess->small_spill large_spill Large or unmanageable spill? small_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe Yes evacuate Evacuate Area & Alert Safety Officer large_spill->evacuate Yes contain Contain Spill don_ppe->contain cleanup Clean up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident dispose->report

Caption: Decision-making process for this compound spill management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.